Iridium(3+)
Description
Significance of Iridium(III) Complexes in Contemporary Chemical Science
Iridium(III) complexes are prized for their unique combination of photophysical and electrochemical properties, making them indispensable in a variety of high-tech applications. acs.orgnih.gov A key feature of these complexes is their ability to exhibit highly efficient phosphorescence, a property stemming from the strong spin-orbit coupling induced by the heavy iridium atom. mdpi.comrsc.org This facilitates the harvesting of both singlet and triplet excitons, leading to exceptional quantum yields. acs.orgmdpi.com
This high phosphorescence efficiency has positioned iridium(III) complexes as leading materials for organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net By carefully designing the ligands surrounding the iridium(III) center, the emission color can be precisely tuned across the visible spectrum, from blue to red. mdpi.commdpi.com This tunability is crucial for creating full-color displays and efficient solid-state lighting. researchgate.net In fact, OLEDs incorporating iridium(III) emitters have demonstrated remarkable performance, with some devices achieving external quantum efficiencies (EQEs) exceeding 30%. researchgate.netacs.org
Beyond OLEDs, iridium(III) complexes are pivotal in the field of photocatalysis. researchgate.netchemrxiv.org Their excited states are both long-lived and redox-active, enabling them to mediate a wide range of chemical transformations using visible light as an energy source. researchgate.netnih.gov These photocatalytic applications include the reduction of carbon dioxide, the generation of hydrogen from water, and the synthesis of complex organic molecules. wikipedia.orgnih.gov The ability of iridium(III) complexes to promote challenging reactions, such as C-H activation, has opened up new avenues in synthetic chemistry. wikipedia.org
Furthermore, the bright and photostable luminescence of iridium(III) complexes makes them excellent probes for bioimaging. mdpi.comnih.gov They can be used to visualize cellular structures and processes with high clarity. nih.gov Researchers are also exploring their use as theranostic agents, which combine diagnostic imaging with therapeutic action, offering a targeted approach to cancer treatment. nih.gov
Overview of D6 Transition Metal Complexes in Research Context
Iridium(III) is a d6 transition metal ion, a class that also includes other important metals like ruthenium(II), osmium(II), rhodium(III), and rhenium(I). acs.org Complexes of these metals are typically octahedral and are of significant interest due to their rich photophysical and photochemical properties. acs.orgresearchgate.net The d6 electronic configuration in a strong ligand field results in low-spin complexes with a filled t2g orbital and an empty eg orbital. This electronic structure gives rise to metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to their utility in light-driven applications. researchgate.netresearchgate.net
The properties of d6 metal complexes can be systematically tuned by modifying the ligands. rsc.org The nature of the ligands influences the energy of the frontier orbitals (HOMO and LUMO), thereby affecting the absorption and emission wavelengths, excited-state lifetimes, and redox potentials. acs.org For instance, the use of strong-field ligands leads to a larger ligand-field splitting, which can suppress non-radiative decay pathways and enhance luminescence. acs.org
While ruthenium(II) complexes have been extensively studied, particularly in the context of DNA sensing and photodynamic therapy, iridium(III) and other third-row d6 metal complexes often exhibit superior performance in certain applications. researchgate.netscilit.com The stronger spin-orbit coupling in heavier elements like iridium and osmium leads to more efficient intersystem crossing and, consequently, higher phosphorescence quantum yields. nih.gov This makes them particularly well-suited for applications requiring high-efficiency light emission, such as OLEDs.
The table below provides a comparative overview of the photophysical properties of some representative d6 transition metal complexes.
| Complex | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Lifetime (µs) |
| [Ru(bpy)3]2+ | 452 | 615 | ~5 | ~0.6 |
| fac-Ir(ppy)3 | ~375, ~450 | 510 | ~100 | ~2.0 |
| [Os(bpy)3]2+ | ~480, ~680 | 730 | ~0.1 | ~0.02 |
This data illustrates the superior quantum yield and longer excited-state lifetime of the iridium(III) complex compared to its ruthenium(II) and osmium(II) counterparts, highlighting its advantages for certain applications.
Evolution of Iridium(III) Coordination Chemistry Research
The field of iridium(III) coordination chemistry has evolved significantly over the past few decades. tandfonline.com Early research focused on fundamental synthesis and characterization of simple coordination complexes. However, the discovery of the remarkable photophysical properties of cyclometalated iridium(III) complexes in the late 1980s and 1990s marked a turning point. acs.org Cyclometalation, the formation of a C-Ir bond, was found to be a key strategy for creating highly luminescent and stable complexes. researchgate.net
The synthesis of fac-tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)3) and its derivatives paved the way for their use in OLEDs. nih.gov Subsequent research has focused on developing a vast library of iridium(III) complexes with tailored properties. This has been achieved through systematic modification of both the cyclometalating and ancillary ligands. mdpi.comacs.org For example, introducing electron-donating or electron-withdrawing groups on the ligands can fine-tune the emission color and redox potentials. rsc.org
More recently, research has expanded into more complex molecular architectures, including dinuclear and polynuclear iridium(III) complexes, as well as dendrimeric structures. ox.ac.ukox.ac.uk These larger systems can exhibit unique properties, such as enhanced light-harvesting capabilities and cooperative effects. The development of half-sandwich iridium(III) complexes has also opened up new possibilities in catalysis and medicinal chemistry. wikipedia.orgrsc.org
The timeline below highlights some of the key milestones in the evolution of iridium(III) coordination chemistry research:
1985: First report on the synthesis and photophysical properties of cyclometalated iridium(III) complexes.
1999: Demonstration of highly efficient OLEDs using iridium(III) complexes as phosphorescent emitters. acs.org
2001: Development of blue-emitting iridium(III) complexes, completing the triad (B1167595) of primary colors for display applications.
2007: Emergence of half-sandwich iridium(III) cyclopentadienyl (B1206354) complexes as promising anticancer agents. rsc.org
2010s: Widespread application of iridium(III) complexes as photocatalysts in organic synthesis. nih.gov
2020s: Focus on developing iridium(III) complexes for advanced applications, including theranostics, solar energy conversion, and multi-electron catalysis. nih.govnih.gov
The ongoing research in this field continues to push the boundaries of what is possible, with new discoveries constantly expanding the applications of these versatile and powerful chemical compounds. acs.orgrsc.org
Structure
2D Structure
Properties
CAS No. |
22555-00-6 |
|---|---|
Molecular Formula |
Ir+3 |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
iridium(3+) |
InChI |
InChI=1S/Ir/q+3 |
InChI Key |
MILUBEOXRNEUHS-UHFFFAOYSA-N |
SMILES |
[Ir+3] |
Canonical SMILES |
[Ir+3] |
Other CAS No. |
22555-00-6 |
Origin of Product |
United States |
Fundamental Coordination Chemistry of Iridium Iii Complexes
Stereochemical Aspects of Iridium(III) Complexes
Isomerism in Iridium(III) Coordination Compounds
The octahedral geometry of Iridium(III) complexes gives rise to various forms of isomerism, where compounds have the same chemical formula but different spatial arrangements of ligands.
Geometric Isomerism
Geometric isomerism occurs when ligands occupy different positions around the central metal ion. In tris-chelated octahedral complexes with bidentate ligands, two geometric isomers are possible:
facial (fac) : The three similar donor atoms of the ligands are located on one face of the octahedron.
meridional (mer) : The three similar donor atoms of the ligands lie in a plane that bisects the octahedron.
A classic example is the complex tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃). Both fac-Ir(ppy)₃ and mer-Ir(ppy)₃ have been synthesized and characterized. acs.org Generally, the mer isomer is the kinetically favored product, while the fac isomer is thermodynamically more stable. figshare.com
For heteroleptic complexes of the type [Ir(C^N)₂(N^N)]⁺, where C^N is a cyclometalating ligand and N^N is a diimine ligand like bipyridine, cis and trans isomers can exist. In the cis isomer, the two nitrogen atoms of the cyclometalating ligands are adjacent to each other, while in the trans isomer, they are opposite each other. The isolation and characterization of both cis and trans isomers have been reported, and they often exhibit distinct photophysical properties. researchgate.net
Optical Isomerism
Iridium(III) complexes that are chiral, meaning they are non-superimposable on their mirror images, can exist as a pair of enantiomers. These enantiomers are designated as delta (Δ) and lambda (Λ). This is common in octahedral complexes with at least two bidentate ligands, such as [Ir(C^N)₂(N^N)]⁺. ruixibiotech.com The synthesis of such complexes typically yields a racemic mixture of the Δ and Λ enantiomers. ruixibiotech.com The separation of these enantiomers, known as optical resolution, can be achieved through techniques like chiral chromatography or by reacting the racemic mixture with a chiral auxiliary to form diastereomers, which can then be separated. ossila.com Research has shown that the different enantiomers can exhibit different photophysical properties in the solid state. ruixibiotech.com
Solution-Phase Coordination Dynamics and Stability Studies
Iridium(III) complexes are generally characterized by their kinetic inertness, meaning they undergo ligand exchange reactions very slowly. This high kinetic stability is a consequence of the strong metal-ligand bonds formed by the d⁶ Iridium(III) center.
The rate of ligand exchange can, however, be significantly influenced by the nature of the other ligands in the coordination sphere. For instance, the hexaaquairidium(III) ion, [Ir(H₂O)₆]³⁺, exhibits an exceptionally slow water exchange rate, with a residence time for a coordinated water molecule estimated to be around 300 years. researchgate.net This makes it one of the most inert aqua ions known. In contrast, the presence of ligands such as the cyclopentadienyl (B1206354) anion can labilize the remaining coordination sites and increase the rate of ligand exchange.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamics of Iridium(III) complexes in solution. Techniques such as Exchange Spectroscopy (EXSY) and Selective Inversion Recovery (SIR) can be used to measure the rates of ligand exchange and intramolecular rearrangements. These studies provide valuable insights into the reaction mechanisms and the factors that control the reactivity of these complexes.
The thermodynamic stability of Iridium(III) complexes is also a key feature. The formation of chelate rings, particularly in cyclometalated complexes, contributes significantly to their high stability. Thermogravimetric analysis (TGA) of various Iridium(III) complexes often shows high decomposition temperatures, indicating their robust nature. For example, certain (MPBFP)₂Ir(β-diketone) complexes exhibit decomposition temperatures (at 5% weight loss) well above 350 °C. ossila.com
Solid-State Structural Elucidation of Iridium(III) Complexes
The crystal structure of fac-Ir(ppy)₃ has been determined, revealing a centrosymmetric space group P3̅. acs.orgfigshare.comacs.org The analysis of its structure shows Ir-C bond lengths are approximately 2.02 Å and Ir-N bond lengths are around 2.12 Å. acs.org In the case of mer-Ir(ppy)₃, the bond lengths are influenced by the trans effect, with Ir-N bonds trans to phenyl groups being longer than those trans to pyridyl groups. acs.org
For heteroleptic complexes like [Ir(ppy)₂(bpy)]PF₆, X-ray crystallography confirms the distorted octahedral geometry. The iridium center is coordinated to the two carbon atoms and two nitrogen atoms of the ppy ligands and the two nitrogen atoms of the bpy ligand.
Below is a table summarizing crystallographic data for a representative Iridium(III) complex.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| fac-Ir(ppy)₃ | C₃₃H₂₄IrN₃ | Trigonal | P3̅ | 12.345 | 12.345 | 18.987 | 90 | 90 | 120 | acs.org |
Interactive Data Table of Selected Bond Lengths in Iridium(III) Complexes
| Compound | Bond | Bond Length (Å) |
| fac-Ir(ppy)₃ | Ir-C | ~2.02 |
| fac-Ir(ppy)₃ | Ir-N | ~2.12 |
| mer-Ir(ppy)₃ | Ir-N (trans to phenyl) | longer |
| mer-Ir(ppy)₃ | Ir-N (trans to pyridyl) | shorter |
Advanced Photophysical and Photochemical Properties of Iridium Iii Complexes
Electronic Structure and Excited State Characterization
The photophysical behavior of iridium(III) complexes is primarily governed by the nature of their excited states, which are typically a blend of various charge-transfer and ligand-centered transitions researchgate.netrsc.orgnih.govresearchgate.net. The highest occupied molecular orbital (HOMO) in many cyclometalated Ir(III) complexes often resides on the Ir(III) ion's d orbitals and the π orbitals of cyclometalating ligands, while the lowest unoccupied molecular orbital (LUMO) is frequently contributed by the π* orbitals of an ancillary ligand rsc.org.
Metal-to-Ligand Charge Transfer (MLCT) States
Metal-to-Ligand Charge Transfer (MLCT) states are a dominant feature in the photophysics of iridium(III) complexes, particularly cyclometalated ones researchgate.netresearchgate.netaip.orgacs.orgtu.ac.th. These states arise from the excitation of an electron from a metal-centered d orbital to a ligand-centered π* orbital tu.ac.th. MLCT transitions are often responsible for the strong absorption bands observed in the visible region of the spectrum and are crucial for efficient phosphorescence researchgate.netmdpi.com. For instance, in fac-tris(2-phenylpyridine)iridium (Ir(ppy)₃), MLCT singlet states are excited in the wavelength region between 300 nm and 450 nm aip.org. The lowest excited triplet state in Ir(ppy)₃ also exhibits mainly MLCT character with some ligand-centered (LC) admixture aip.org. The emission from many Ir(III) complexes is primarily attributed to triplet MLCT (³MLCT) states researchgate.netacs.orgtu.ac.thmdpi.com. The energy of these MLCT states can be influenced by the nature of the ligands, with electron-withdrawing groups often leading to blue-shifted emissions acs.orgacs.org.
Ligand-Centered (LC) and Intra-Ligand Charge Transfer (ILCT) States
Ligand-Centered (LC) states, also referred to as π-π* transitions, involve electron excitations localized within the ligand framework researchgate.netrsc.orgresearchgate.netaip.orgtu.ac.th. These transitions typically manifest as intense absorption bands in the UV region, often below 300 nm aip.orgnih.govrsc.orgmdpi.com. In some iridium(III) complexes, particularly polypyridyl complexes, intra-ligand charge transfer (ILCT) states are observed, where charge transfer occurs within a single ligand researchgate.netrsc.orgrsc.orgrsc.org. These ILCT states can be sensitive to environmental changes like solvent and pH rsc.orgrsc.org. While MLCT states are often the lowest energy emissive states, LC or ILCT states can also contribute to luminescence, sometimes even being the primary emissive state, especially at low temperatures or with specific ligand designs acs.orgrsc.orgmdpi.comtandfonline.com. For example, some complexes exhibit emission from a mixed ³MLCT/³LC character excited state, contributing to high quantum yields acs.org.
Interplay of Singlet and Triplet Excited States
The interplay between singlet and triplet excited states is fundamental to the highly efficient phosphorescence observed in iridium(III) complexes researchgate.netaip.orgnih.govarxiv.org. Upon photoexcitation, singlet excited states (e.g., ¹MLCT, ¹LC) are initially populated aip.orgtu.ac.thmdpi.comresearchgate.net. Due to the strong spin-orbit coupling (SOC) induced by the heavy iridium atom, these singlet states undergo ultrafast intersystem crossing (ISC) to the triplet manifold researchgate.netrsc.orgaip.orgtu.ac.thmdpi.comnih.govarxiv.orgresearchgate.netoptica.org. This ISC process in Ir(III) complexes can occur on a femtosecond timescale, leading to a near-unity triplet quantum yield aip.orgresearchgate.net. The efficient population of the triplet state is crucial because phosphorescence, the emission from a triplet state, is spin-forbidden in purely organic molecules but becomes allowed and highly efficient in the presence of heavy metals like iridium researchgate.netnih.govarxiv.org. The lowest triplet state (T₁) is typically a ³MLCT or a mixed ³MLCT/³LC state, from which radiative decay (phosphorescence) to the singlet ground state (S₀) occurs researchgate.netaip.orgacs.orgtu.ac.thresearchgate.net.
Spin-Orbit Coupling Phenomena in Iridium(III) Systems
Spin-orbit coupling (SOC) is a critical phenomenon in iridium(III) complexes, directly responsible for their remarkable phosphorescence properties researchgate.netacs.orgresearchgate.netacs.orgtu.ac.thmdpi.comarxiv.orgoptica.orgrsc.orgacs.orgrsc.org. The heavy iridium atom (5d metal) induces a substantial SOC effect, which facilitates the mixing of singlet and triplet excited states acs.orgresearchgate.netarxiv.orgrsc.org. This mixing relaxes the spin-forbidden nature of phosphorescence, allowing for efficient radiative decay from the triplet state to the singlet ground state researchgate.netnih.govarxiv.orgacs.org.
The strong SOC in Ir(III) complexes leads to ultrafast intersystem crossing (ISC) from initially populated singlet excited states to the triplet manifold researchgate.netrsc.orgaip.orgtu.ac.thmdpi.comarxiv.orgresearchgate.netoptica.org. For instance, in fac-Ir(ppy)₃, the ISC rate constant is exceptionally high, exceeding the radiative decay rate constant by more than six orders of magnitude, resulting in a triplet quantum yield close to unity aip.org. The SOC also influences the absorption spectrum, particularly the MLCT band, extending its spectral onset and causing shifts in its maximum aip.org. Furthermore, the introduction of additional heavy atoms, such as halides (e.g., iodide), can further enhance the SOC effect and increase the phosphorescence rate acs.org. Theoretical studies confirm that SOC plays a vital role in determining the optical properties of these complexes, including the stabilization of MLCT states uq.edu.au.
Luminescence Mechanisms and Quantum Yield Optimization
The luminescence mechanism in iridium(III) complexes primarily involves phosphorescence, originating from their triplet excited states researchgate.netresearchgate.netmdpi.comarxiv.org. The high efficiency of this process is a direct consequence of the strong spin-orbit coupling induced by the iridium center, which enables rapid intersystem crossing from singlet to triplet states and allows for radiative decay from the triplet manifold researchgate.netmdpi.comnih.govarxiv.orgrsc.orgfrontiersin.org.
Optimization of luminescence quantum yield (ΦPL) in iridium(III) complexes is a key area of research, driven by their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices researchgate.netmdpi.comrsc.orgacs.orgresearchgate.netosti.gov. Several factors contribute to achieving high quantum yields:
Ligand Design: Judicious design of cyclometalating and ancillary ligands is paramount for tuning emission wavelengths and maximizing quantum yields researchgate.netnih.govtu.ac.thtandfonline.comacs.orgacs.orgpsu.edu. Ligand modifications can influence the energy levels of MLCT, LC, and LLCT states, thereby controlling the nature of the lowest emissive triplet state nih.govtu.ac.thnih.gov. For example, introducing electron-donating or electron-withdrawing groups can lead to significant shifts in emission and impact quantum efficiency acs.orgacs.orgpsu.edu. Rigid ligand frameworks are often preferred as they suppress non-radiative processes researchgate.net.
Minimizing Non-Radiative Pathways: High quantum yields are achieved by minimizing non-radiative decay pathways, such as vibrational relaxation, internal conversion, and triplet-triplet annihilation (TTA) nih.govrsc.orgrsc.org. The large ligand-field splitting in Ir(III) complexes helps to destabilize non-emissive metal-centered (d-d) states, preventing them from becoming the lowest excited states and thus reducing non-radiative deactivation acs.orgresearchgate.netfrontiersin.org. Steric protection around the metal center, often achieved by bulky substituents on ligands, can also suppress self-quenching behavior rsc.orgrsc.org.
Environmental Effects: The luminescence properties can be sensitive to the complex's environment, including solvent polarity, temperature, and aggregation acs.orgmdpi.comrsc.orgmdpi.comresearchgate.netrsc.org. For instance, some complexes show solvatochromic effects characteristic of charge-transfer excited states acs.orgmdpi.com. Lowering the temperature can lead to spectral changes and increased excited-state lifetimes and quantum yields by reducing non-radiative decay acs.orgmdpi.comresearchgate.net.
Structural Rigidity: Coordinated iridium(III) complexes exhibit excellent rigidity and durability due to strong metal-ligand bonding interactions, which helps to destabilize d-d excited states and enhance complex stability, leading to higher quantum yields frontiersin.org.
Table 1: Representative Photophysical Data for Iridium(III) Complexes
| Complex Name | Emission Max (nm) | Quantum Yield (ΦPL, %) | Lifetime (τ, µs) | Solvent/State | Reference |
| fac-Ir(ppy)₃ | Green | ~100 | 1.55 | Solution | aip.orgresearchgate.net |
| Ir(tmpmp)₂(pic) | 558 | 6.5–15.6 (EQE) | N/A | OLED device | rsc.org |
| Ir(tmpdp)₂(pic) | 574 | 6.5–15.6 (EQE) | N/A | OLED device | rsc.org |
| [Ir(Fppy)₂(dmb)]⁺ | Blue-Green | 100 (unitary) | N/A | Acetonitrile | acs.org |
| Dinuclear Ir(III) complex (Ir₂I₂) | Orange-Red | 90 | 0.34 | Degassed Toluene | acs.org |
| Ir-1 (with quinazoline (B50416) ligand) | 622 | 35.4 | <1 | Degassed DCM | mdpi.com |
| Ir-2 (with quinazoline ligand) | 619 | 50.4 | <1 | Degassed DCM | mdpi.com |
| Ir-3 (with quinazoline ligand) | 622 | 52.8 | <1 | Degassed DCM | mdpi.com |
| [Ir(tpy-φ-CH₂OH)₂(PF₆)₃] | Orange-Red | 0.7–2.6 | Long | Acetonitrile | rsc.org |
| [Ir(tpy-φ-NH₂)₂(PF₆)₃] | Orange-Red | 0.7–2.6 | Long | Acetonitrile | rsc.org |
| [Ir(C^N)₂(L^L)]⁺ (various, blue-green) | Blue-Green | 51–74 | N/A | N/A | osti.gov |
| [Ir(C^N)₂(L^L)]⁺ (various, red) | 598-635 | 17-32 | 1.07-2.34 | N/A | psu.edu |
| [Ir(C^N)₂(L^L)]⁺ (various, green-red) | 610-625 | 16.6-93.5 | 1.66-2.89 | Solution | researchgate.net |
| fac-tris{1-methyl-5-(4,6-difluorophenyl)-3-propyl- researchgate.netaip.orgnih.govtriazolyl}iridium(III) | 449, 479 | 66 | N/A | Solution | acs.org |
| [Ir(dFppy)₂(pmi)] | N/A | 60 | N/A | MeCN | tandfonline.com |
| [Ir(dFppy)₂(iCzmi)] | N/A | 31 | Longer than pmi | MeCN | tandfonline.com |
Note: N/A indicates data not explicitly provided in the snippets for that specific parameter. EQE refers to External Quantum Efficiency in OLED devices, which is related to but distinct from photoluminescence quantum yield.
Iridium Iii Complexes in Homogeneous and Heterogeneous Catalysis
Mechanistic Studies of Iridium(III)-Catalyzed Reactions
Iridium(III) complexes are pivotal in catalysis, facilitating a wide range of chemical transformations. Mechanistic studies are crucial for understanding and optimizing these reactions. High-valent late transition metals such as Ir(III) are known to mediate reactions through distinct pathways, including C-H activation and water oxidation. rsc.org The versatility of Ir(III) arises from its ability to access multiple oxidation states and coordinate with a diverse array of ligands, which in turn allows for the fine-tuning of its catalytic activity and selectivity. rsc.orgrutgers.edu
C-H Activation and Functionalization
The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds is a primary goal in modern organic synthesis, and Iridium(III) catalysts have emerged as powerful tools for this purpose. numberanalytics.com This approach simplifies synthetic routes by avoiding the pre-functionalization of starting materials. numberanalytics.com The mechanism of Ir(III)-catalyzed C-H activation can involve the formation of an iridium(III) hydride complex through the oxidative addition of a C-H bond to an iridium(I) center. numberanalytics.com However, for Ir(III) species, other non-oxidative addition pathways are prominent. rsc.org These catalytic systems are crucial for creating C-C and C-X bonds, with applications ranging from direct arylation to borylation. nih.govchinesechemsoc.org
A prevalent mechanism for C-H activation by high-valent Ir(III) complexes is the Concerted Metalation-Deprotonation (CMD) pathway. rsc.orgwikipedia.org In this process, the cleavage of the C-H bond and the formation of the new iridium-carbon bond occur in a single transition state without the formation of a metal hydride intermediate. wikipedia.org A base, such as a carboxylate or carbonate, assists by abstracting the proton. wikipedia.org This pathway is common for the activation of aryl, alkyl, and alkenyl C-H bonds. wikipedia.org
Computational studies, specifically Density Functional Theory (DFT) calculations, have provided strong evidence for the CMD mechanism in Ir(III)-catalyzed reactions. For instance, in the direct C-H arylation of electron-rich heteroarenes, the CMD pathway was shown to be the operative mechanism, which also accounts for the observed regioselectivity. nih.gov The transition states for these Ir(III)-catalyzed reactions exhibit stronger metal-carbon interactions compared to analogous palladium(II)-catalyzed processes. nih.gov Similarly, the Ir(III)-catalyzed carbocarbation of alkynes, involving the activation of both arene C(sp²)–H and methoxy (B1213986) C(sp³)–H bonds of anisoles, is proposed to proceed via a CMD mechanism for the initial C(sp²)–H activation step. nih.gov
The nature of the ancillary ligands on the iridium center plays a critical role. Ligands with a low trans effect can lower the activation barrier for C-H bond cleavage. nih.gov Furthermore, the choice of base is integral to the CMD process; for example, bases like K₂CO₃ can facilitate a CMD pathway to activate sp² C-H bonds, while stronger bases might favor a different, deprotonation-first mechanism on more acidic C-H bonds. rsc.org
While the CMD pathway is frequently invoked for Ir(III) catalysis, electrophilic metalation mechanisms have also been considered. nih.gov An electrophilic aromatic substitution (SₑAr) type mechanism was initially proposed for the C-H arylation of heteroarenes catalyzed by the Ir(III) complex Ir(cod)(py)(PCy₃). nih.gov However, subsequent DFT analysis of this system suggested that the CMD pathway was more favorable energetically and better explained the experimental regioselectivity. nih.gov
The distinction lies in the nature of the C-H cleavage. In a pure SₑAr-type mechanism, the iridium complex would act as an electrophile, attacking the electron-rich aromatic ring to form a Wheland-type intermediate before deprotonation. In contrast, the CMD pathway involves a single, concerted transition state where the metal coordinates the C-H bond as a base removes the proton. wikipedia.org High-valent late transition metals like Ir(III) generally react via such electrophilic pathways, with CMD being a primary example. rsc.org Mechanistic studies of CO₂ reduction catalyzed by iridium complexes have also pointed to pathways involving electrophilic reaction steps. acs.org
Achieving high selectivity is a major challenge in C-H activation, and Ir(III) catalysts have demonstrated remarkable control in this area. The regioselectivity is often governed by the mechanism of C-H activation and can be influenced by steric and electronic factors, as well as directing groups on the substrate.
In the Ir(III)-catalyzed C-H arylation mentioned previously, the CMD mechanism was shown to correctly predict the observed regioselectivity. nih.gov In other systems, such as the double C-H functionalization of anisoles, the regioselectivity of the initial C(sp²)–H bond cleavage is driven by the irreversibility of the subsequent C(sp³)–H activation step. nih.gov For the C(sp³)–H borylation of chlorosilanes, the chlorosilyl moiety acts as a directing group, leading to selective borylation at the adjacent methyl group. rsc.org
Theoretical studies have been instrumental in understanding and predicting selectivity. For the borylation of tetrahydrofuran (B95107) (THF), DFT computations revealed that β-regioselective borylation is favored over α-regioselective borylation, with the reductive elimination step being both rate-determining and regioselectivity-determining. acs.org The reactivity and selectivity are influenced by both steric repulsion and the electronic properties (valence orbital energies) of the C-H bonds. acs.org The development of chiral ligands has enabled enantioselective C-H activation. Anionic bipyridine ligands bearing a remote sulfonate group, when paired with chiral cations, can induce high enantioselectivity in the C-H borylation of diaryl phosphinamides. cam.ac.uk The regioselectivity in these systems can be controlled by non-covalent interactions, such as hydrogen bonding between the substrate and the ligand. cam.ac.uk
| Catalyst System | Substrate Type | Transformation | Key Selectivity Finding | Proposed Mechanism | Reference |
|---|---|---|---|---|---|
| Ir(cod)(py)(PCy₃) | Electron-rich heteroarenes | Arylation | Regioselectivity is controlled by the reaction mechanism. | Concerted Metalation-Deprotonation (CMD) | nih.gov |
| [Cp*IrCl₂]₂ / DMSO / CsOAc | Anisoles | Carbocarbation | Regioselectivity of C(sp²)–H cleavage is driven by the irreversible C(sp³)–H activation. | Concerted Metalation-Deprotonation (CMD) | nih.gov |
| [Ir(OMe)(cod)]₂ / Me₄-phen | Methylchlorosilanes | Borylation | Selective borylation at the methyl group adjacent to the chlorosilyl directing group. | Ir(III)/Ir(V) cycle; C-H oxidative addition | rsc.org |
| Ir(III) triboryl complex | Tetrahydrofuran (THF) | Borylation | β-C-H bond is more reactive than the α-C-H bond. | Ir(III)/Ir(V) cycle; Reductive elimination is regioselectivity-determining | acs.org |
| Iridium-bipyridine complex with chiral cation | Diaryl phosphinamides | Enantioselective Borylation | High enantioselectivity (up to 96% ee) achieved through chiral cation pairing. | C-H activation | cam.ac.uk |
Water Oxidation Catalysis (WOC)
The oxidation of water to produce dioxygen is a critical half-reaction for artificial photosynthesis and the production of solar fuels. cmu.edursc.org Iridium(III) complexes, particularly pentamethylcyclopentadienyl (Cp*) iridium derivatives, are among the most active and robust molecular catalysts known for water oxidation. researchgate.net These catalysts can operate homogeneously in solution and have been studied extensively to elucidate the mechanisms governing O-O bond formation. cmu.eduacs.org
A variety of molecular Ir(III) complexes have been designed and investigated as water oxidation catalysts (WOCs). These catalysts typically require a chemical oxidant, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), to drive the reaction. cmu.eduacs.org The molecular nature of these catalysts during the reaction has been confirmed by techniques like dynamic light scattering and electrochemical quartz crystal microbalance studies, ruling out the formation of iridium oxide nanoparticles as the active species in many cases. acs.orgnih.gov
The design of the ligand scaffold is crucial for catalyst stability and efficiency. For example, a family of octahedral Ir(III) complexes with a resilient tetradentate bis(pyridine-2-sulfonamide) (bpsa) ligand demonstrated stable performance for over 10 days with thousands of turnovers. acs.orgnih.gov Similarly, a series of cyclometalated bis-phenylpyridine, bis-aquo iridium(III) complexes were shown to be efficient and durable WOCs. cmu.edu By introducing electron-donating or electron-withdrawing substituents on the cyclometalating ligands, the oxidation potentials and, consequently, the catalytic activity of these complexes can be systematically tuned. cmu.edu This tunability is essential for integrating these molecular catalysts with photosensitizers in future artificial photosynthetic systems. cmu.edu
The mechanism of water oxidation by these molecular catalysts is believed to proceed through high-valent iridium-oxo species. rsc.org A commonly proposed pathway involves a water nucleophilic attack (WNA) on a high-valent Ir(V)=O or Ir(VI)=O species. rsc.orgacs.org This attack forms a hydroperoxo (Ir-OOH) intermediate, which is then further oxidized to release molecular oxygen and regenerate the catalyst. rsc.org The first phosphorus-containing Ir(III) complex active in water oxidation has also been reported, expanding the scope of ligand design for WOCs. acs.org
| Complex | Substituent on Phenylpyridine Ligand | Ep,a (V vs Ag/AgCl) | Maximum Rate (μmol O₂/min) |
|---|---|---|---|
| Complex with 4,4'-di-tert-butyl-2,2'-bipyridine | -H (phenyl) | 1.17 | 0.038 |
| Complex with 4,4'-di-tert-butyl-2,2'-bipyridine | -CF₃ (4-trifluoromethylphenyl) | 1.31 | 0.121 |
| Complex with 4,4'-di-tert-butyl-2,2'-bipyridine | -F₅ (pentafluorophenyl) | 1.44 | 0.192 |
| Complex with 4,4'-di-tert-butyl-2,2'-bipyridine | -NO₂ (4-nitrophenyl) | 1.36 | 0.089 |
Electrochemical and Photochemical Water Oxidation Pathways
Iridium(III) complexes have emerged as highly efficient and robust catalysts for water oxidation, a critical process in artificial photosynthesis for converting solar energy into chemical fuels. acs.orgresearchgate.net The oxidation of water to dioxygen is a challenging four-electron, four-proton process, and Iridium(III) catalysts facilitate this transformation through distinct electrochemical and photochemical pathways.
In electrochemical water oxidation, an applied potential drives the catalytic cycle. Studies on complexes like [Ir(bpy)CpCl]Cl (where bpy is 2,2'-bipyridine (B1663995) and Cp is pentamethylcyclopentadienyl) show that while they may not produce oxygen directly upon electrochemical oxidation, they can generate oxygen with chemical oxidants like NaIO₄ and Ce⁴⁺. researchgate.net The process often involves the initial oxidation of the Ir(III) center to higher oxidation states, such as Ir(IV) and Ir(V). nih.gov The mechanism of O-O bond formation is a subject of intensive study, with two primary pathways proposed: a water nucleophilic attack (WNA) on a high-valent metal-oxo (M=O) intermediate, or the interaction of two high-valent M=O species (I2M). researchgate.netresearchgate.net Under certain electrochemical conditions, particularly at pH 1, it has been observed that blue films can deposit on electrode surfaces without oxygen detection, indicating complex side reactions or catalyst degradation. researchgate.netacs.org
Transfer Hydrogenation and Dehydrogenation of Alcohols
Iridium(III) complexes are highly effective catalysts for both transfer hydrogenation and the reverse reaction, acceptorless dehydrogenation of alcohols. These reactions are fundamental in organic synthesis for the interconversion of alcohols and carbonyl compounds.
Transfer hydrogenation involves the transfer of hydrogen from a donor molecule, such as isopropanol (B130326) or glucose, to a substrate like a ketone or an aldehyde, yielding the corresponding alcohol. acs.orgmdpi.com Half-sandwich Iridium(III) complexes, particularly those with η⁵-Cp* ligands, have demonstrated excellent catalytic activity for these transformations. acs.orgrsc.org For example, an air- and moisture-stable (L)Ir(III)Cp* catalyst, featuring a ligand with pyridylidene and indole (B1671886) moieties, efficiently catalyzes the transfer hydrogenation of aldehydes to alcohols using methanol (B129727) as the hydrogen source at low temperatures (10–25 °C). rsc.org This highlights the potential for energy-efficient processes. Another system utilized glucose as a sustainable hydrogen donor in water, showcasing the "green" potential of these catalysts. mdpi.comresearchgate.net The catalytic cycle is often proposed to proceed through an iridium-hydride intermediate formed from the hydrogen donor, which then reduces the carbonyl substrate.
Acceptorless dehydrogenation of alcohols, which generates aldehydes, ketones, or carboxylic acids without the need for an external hydrogen acceptor, is a highly atom-economical process. Iridium(III) complexes, such as those with dipyridylamine or bipyridonate ligands, are superior catalysts for this transformation. scholarsportal.infomdpi.com For instance, a dihydrido iridium PCP pincer complex, IrH₂{C₆H₃-2,6-(CH₂P-t-Bu₂)₂}, catalyzes the dehydrogenation of primary and secondary alcohols to the corresponding aldehydes and ketones in nearly quantitative yields. cdnsciencepub.com Similarly, N,N-chelate half-sandwich iridium complexes with hydrazone ligands have been used for the dehydrogenation of primary alcohols to carboxylic acids under mild, open-flask conditions. bohrium.com The reaction scope is broad, tolerating a wide variety of functional groups on both aromatic and aliphatic alcohols. rsc.orgnih.gov
Table 1: Performance of Iridium(III) Complexes in the Dehydrogenation of 2-octanol (B43104) This table presents the catalytic activity of different iridium complexes in the dehydrogenation of 2-octanol to 2-octanone (B155638).
| Catalyst | Yield of 2-octanone (%) after 2h |
| 3a | 18 |
| 3b | 49 |
| 3e | 57 |
Data sourced from a comparative study on iridium-bipyridonate complexes. mdpi.com
Carbon Dioxide Reduction Catalysis
The catalytic reduction of carbon dioxide (CO₂), an abundant greenhouse gas, into valuable chemicals is a key area of research for sustainable chemistry. Iridium(III) complexes have proven to be effective catalysts for this transformation through both hydrogenation and photochemical pathways. unizar.esresearchgate.net
Homogeneous catalytic hydrogenation of CO₂ using Iridium(III) complexes typically yields formic acid or its derivatives. csic.es Iridium(III) half-sandwich complexes containing ligands like 4,4'-dihydroxy-bipyridine (DHBP) or 4,7-dihydroxy-1,10-phenanthroline (DHPT), as well as Iridium(III)-PNP pincer complexes, are excellent catalysts for the selective hydrogenation of CO₂ to formic acid. unizar.es The nature of the reducing agent is crucial; while hydrogen gas is commonly used, hydrosiloxanes can also be employed, leading to products like silylformate. unizar.escsic.es For instance, the complex [Ir(CF₃CO₂)(κ²-NSiMe)₂] effectively catalyzes the reduction of CO₂ with HSiMe(OSiMe₃)₂ to methoxysilane (B1618054) under mild conditions. unizar.es
Photochemical CO₂ reduction using Iridium(III) complexes often involves a photosensitizer to absorb light and initiate the catalytic cycle. These complexes, such as those with 2-phenylpyridine (B120327) (ppy) and 2,2':6',2"-terpyridine (tpy) ligands, can selectively reduce CO₂ to carbon monoxide (CO). researchgate.netfrontiersin.org The efficiency of these systems can be significantly enhanced by tuning the ligands and optimizing lighting conditions. researchgate.net For example, adding aromatic substituents to the terpyridine ligand has led to systems with high turnover numbers and lifespans exceeding 10 days. researchgate.net Another approach uses supramolecular photocatalysts where an Ir(III) photosensitizer unit is directly linked to a catalytic center, such as a Re(I) complex, to facilitate efficient electron transfer for CO₂ reduction. acs.org However, the stability of these photocatalytic systems can be a limiting factor. frontiersin.org
C-C Bond Formation Reactions
Iridium(III)-catalyzed reactions are powerful tools for the construction of carbon-carbon (C-C) bonds, a fundamental operation in organic synthesis. numberanalytics.com These catalysts enable novel transformations through mechanisms like the "borrowing hydrogen" or "hydrogen autotransfer" strategy and reactions involving unsaturated substrates like alkynes. acs.org
The borrowing hydrogen methodology allows for the alkylation of ketones and amines using alcohols as alkylating agents, forming a C-C or C-N bond, respectively. acs.org In this process, the Iridium(III) catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate and an iridium-dihydride species. The aldehyde then reacts with a nucleophile (e.g., a ketone enolate), and the resulting intermediate is hydrogenated by the iridium-dihydride to give the final product and regenerate the catalyst. Bisbenzoxazolyl iridium(III) complexes have shown excellent activity for these reactions, even under solvent-free conditions. acs.org Another example is the iridium-catalyzed Michael-type hydroalkylation of cyclic α,β-unsaturated ketones with alkyl aryl nitriles, which provides access to 3-substituted cyclohexanones containing a quaternary carbon atom. liverpool.ac.uk This reaction was developed based on mechanistic studies showing that C-C bond cleavage is a reversible process. liverpool.ac.uk
Iridium(III) complexes also facilitate C-C bond formation through reactions with alkynes. Stable alkynyl iridium(III) complexes can undergo intramolecular C-C bond-forming reactions between the alkynyl group and an adjacent hydrocarbyl ligand. acs.org This process is typically initiated by an electrophile attacking the β-carbon of the alkynyl ligand, which increases the electrophilicity of the α-carbon, leading to the formation of a new C-C bond and yielding conjugated olefins. acs.org
Catalyst Design Principles for Enhanced Reactivity and Selectivity
Ligand Steric and Electronic Effects on Catalytic Performance
Electronic effects are manipulated by introducing electron-donating or electron-withdrawing groups onto the ligand framework. For example, in the catalytic oxidation of toluene, iridium complexes with electron-withdrawing groups on the cyclometalating phenylbenzoxazole ligand showed improved catalytic ability. mdpi.com This is attributed to the ligand becoming less σ-basic and more π-acidic, which enhances metal-to-ligand π-back bonding. mdpi.com Similarly, in the C-H borylation of arenes, the electron density at the iridium center, modulated by substituents on phenanthroline ligands, affects the reaction rate; more electron-rich catalysts are generally faster. nih.gov
Steric hindrance plays a critical role in controlling selectivity. In the C-H borylation of aromatic imines, the choice of ligand dictates the regioselectivity. semanticscholar.org A less bulky 8-aminoquinoline (B160924) (AQ) ligand favors ortho-borylation due to reduced steric hindrance in the transition state, whereas a bulkier 4,5,7,8-tetramethyl-1,10-phenanthroline (TMP) ligand sterically disfavors the ortho position, leading to meta-selectivity. semanticscholar.org Similarly, a study on the para-selective C-H borylation of arenes proposed that a bulky diphosphine ligand (Xyl-MeO-BIPHEP) creates significant steric repulsion in a potential hepta-coordinated Ir(V) intermediate, thereby favoring an alternative Ir(I)/Ir(III) catalytic cycle. acs.org In the acceptorless dehydrogenation of alcohols, increasing the steric bulk of alkyl substituents on a cyclopentadienyl (B1206354) ligand, such as replacing pentamethylcyclopentadienyl (Cp*) with 1-tert-butyl-2,3,4,5-tetramethylcyclopentadienyl, led to enhanced catalytic performance. mdpi.com
Influence of Ancillary Ligands on Catalyst Stability
The choice of ancillary ligand can prevent catalyst decomposition. In photoredox catalysis, the ancillary ligand was found to be a key factor in determining photochemical stability. nih.gov Heteroleptic Iridium(III) complexes with 1,10-phenanthroline (B135089) derivatives as ancillary ligands exhibited long-term stability after photoinitiated electron transfer, whereas complexes with 2,2'-bipyridine ligands were susceptible to degradation via hydrogen atom transfer. nih.govresearcher.life Similarly, N-heterocyclic carbene (NHC) ligands are known to form strong bonds with iridium, rendering the resulting complexes more thermally stable and less prone to decomposition compared to those with phosphine (B1218219) ligands. rsc.org
Supported Iridium(III) Catalysts and Surface Organometallic Chemistry
The immobilization of homogeneous iridium catalysts onto solid supports combines the advantages of high activity and selectivity with the practical benefits of heterogeneous catalysis, such as ease of separation and recyclability. The interaction between the iridium complex and the support material is crucial for the resulting catalyst's performance.
Metal-Support Interactions in Heterogeneous Catalysis
The systematic study of interactions between organometallic catalysts and metal oxide support materials is fundamental to the rational design of heterogeneous catalysts. osti.govanl.govacs.org The support is not merely an inert scaffold but can act as a solid-state ligand, influencing the electronic and steric properties of the metallic center. osti.gov
Research using a [Cp*(PMe₃)Ir(III)] complex chemisorbed on various acidic metal oxides has served as a multifaceted probe for the communication between the support and the organometallic center. osti.govanl.gov In this system, the metal oxide support functions as a labile X-type ligand. osti.gov Strongly acidic supports, such as sulfated zirconia, can generate highly electrophilic iridium centers, which in turn show high activity for the electrophilic activation of both sp² and sp³ C–H bonds, including the deuteration of methane (B114726) at room temperature. osti.govanl.govresearchgate.net However, studies across different supports like sulfated zirconia, zirconia, alumina, and silica (B1680970) have indicated that there is not a direct correlation between the surface Brønsted acidity and the catalytic activity, suggesting a more complex interplay of factors. osti.govacs.org
The strong metal-support interaction is also critical for stabilizing novel catalytic structures. For instance, dinuclear iridium heterogeneous catalysts (DHCs) with an Ir–O–Ir active center have been successfully stabilized on an α-Fe₂O₃ support. pnas.org The threefold hollow binding sites on the hydroxyl-terminated surface of the support anchor the catalyst, providing exceptional stability against aggregation or detachment during processes like water oxidation. pnas.org This demonstrates how the support can preserve the atomic arrangement of the catalytic center, which is key to its reactivity. pnas.org
Characterization of Supported Iridium(III) Species
Characterizing the structure of active sites on a surface is challenging but essential for understanding catalytic mechanisms. researchgate.net A variety of advanced spectroscopic techniques are employed to elucidate the nature of supported Iridium(III) species. These methods provide detailed molecular-level information about the immobilized complexes. osti.govacs.orgresearchgate.net
Commonly used characterization techniques include:
Dynamic Nuclear Polarization-Enhanced Solid-State NMR (DNP-SSNMR) Spectroscopy: This technique provides detailed information about the structure and environment of the iridium complex on the support surface. osti.govresearchgate.net
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): DRIFTS is used to probe the vibrational modes of the ligands and the interaction of the complex with the support material. osti.govresearchgate.net
X-ray Absorption Spectroscopy (XAS): XAS gives insight into the oxidation state and coordination environment of the iridium center. osti.govresearchgate.net
Studies on [Cp*(PMe₃)Ir(III)] complexes have shown that NMR chemical shifts can correlate with the catalytic activity observed on different supports. osti.gov
Table 1: Spectroscopic Data for Supported [Cp(PMe₃)Ir(III)] Complexes* This table presents ³¹P and ¹³C NMR chemical shifts for the iridium complex supported on various metal oxides, which correlate to its observed stoichiometric and catalytic activity. osti.gov
| Support | δ (³¹P) (ppm) | Cp*(arom.) δ (¹³C) (ppm) |
| Ir–SO₄/ZrO₂ | -18.2 | 101 |
| Ir–ZrO₂ | -25.0 | Not Reported |
| Ir–Al₂O₃ | -24.9 | Not Reported |
| Ir–SiO₂-200 | -26.9 | Not Reported |
| Ir–SiO₂-700 | -26.4 | Not Reported |
Iridium(III) as Photocatalysts in Organic Transformations
Cyclometalated iridium(III) complexes are prominent photocatalysts due to their unique photophysical properties. nih.govresearchgate.netresearchgate.net They possess redox-active excited states with long lifetimes and high triplet energies, making them highly suitable for both energy transfer and photoredox catalysis. nih.govresearchgate.net These properties can be finely tuned by modifying the ligand structures. researchgate.net
Photoredox Catalysis
Photoredox catalysis leverages the ability of Iridium(III) complexes to absorb visible light and convert it into chemical energy, facilitating organic reactions under mild conditions. researchgate.netcsic.es Upon photoexcitation, the iridium complex can act as either a potent oxidant or reductant, enabling the generation of radical intermediates that drive chemical transformations. researchgate.net
Iridium(III) photoredox catalysts have been successfully applied to a wide range of reactions, including:
Oxidative Amine Functionalization: The controlled oxidation of amines can lead to net reductive transformations or the synthesis of functionalized products. researchgate.netcsic.es For example, a heterogeneous Iridium(III) catalyst integrated into a porous polymer (IEP-41) efficiently generates iminium ions from tetrahydroisoquinoline for subsequent C-C bond formation. csic.es
Aerobic Oxidations: Iridium(III)dipyrrinato complexes, with their high singlet oxygen generation quantum yields, serve as efficient catalysts for the aerobic oxidation of sulfides to sulfoxides and the hydroxylation of aryl boronic acids with minimal catalyst loading (0.05 mol%). rsc.orgrsc.org
Acceptorless Dehydrogenation: A mesoionic carbene-ligated Iridium(III) complex can perform the acceptorless photodehydrogenation of N-heterocycles at room temperature, driven by visible light, with the concomitant release of H₂. acs.org
The development of new iridium complexes continues to push the boundaries of photoredox catalysis. For instance, isomeric complexes of mer- and fac-Ir(pmi)₃ exhibit exceptionally high triplet energies (3.28 and 3.30 eV, respectively) and are very strong photoreducing catalysts, outperforming the popular fac-Ir(ppy)₃ in various transformations. chemrxiv.org
Table 2: Photophysical and Redox Properties of Selected Iridium(III) Photocatalysts This table compares the properties of several common and recently developed Iridium(III) photocatalysts in acetonitrile.
| Complex | Triplet Energy (E_T) [eV] | Excited-State Oxidation Potential (E*ₒₓ) [V vs SCE] | Reference |
| fac-Ir(ppy)₃ | 2.54 | -1.75 | chemrxiv.org |
| mer-Ir(pmi)₃ | 3.28 | -2.72 | chemrxiv.org |
| fac-Ir(pmi)₃ | 3.30 | -2.67 | chemrxiv.org |
| [Ir(dFppy)₃] | 2.75 | Not Reported | acs.org |
| [Ir(dFN(Me)₂ppy)₂(BCF)₂]⁻ | ~3.0 | Not Reported | acs.org |
Light Harvesting and Energy Conversion in Artificial Photosynthesis Mimics
Iridium(III) complexes are integral components in the design of artificial photosynthetic systems that aim to convert solar energy into chemical fuels. rsc.orgresearchgate.net Their primary role in these systems is to act as efficient light-harvesting antennae, absorbing photons across a broad spectrum of sunlight. rsc.orgusp.br
In one sophisticated approach, dendritic macromolecules are constructed with multiple iridium complexes on the periphery and a catalytic center, such as an [Fe-Fe]-hydrogenase mimic, at the core. rsc.orgresearchgate.net This architecture, denoted Gn–Ir–Hy, mimics natural photosynthesis. rsc.org The process involves:
Light Harvesting: The peripheral iridium complexes absorb light energy.
Electron Transfer: Photoinduced electron transfer occurs, often involving a sacrificial electron donor like triethylamine. rsc.orgresearchgate.net
Catalysis: The energy is funneled to the core, which catalyzes the production of hydrogen. rsc.org
Research has shown that the efficiency of these systems can be enhanced by increasing the number of light-harvesting units. rsc.orgresearchgate.net The peripheral antennae not only capture more photons but also act as an electronic energy reservoir, facilitating the catalytic process. rsc.orgacs.org
Table 3: Hydrogen Production by Artificial Photosynthesis Dendrimers This table shows the enhanced catalytic activity for hydrogen production as the generation (n) of the dendritic catalyst Gn–Ir–Hy increases. rsc.org
| Catalyst Generation | Number of Ir Antennae | H₂ Turnover Number (TON) |
| G1-Ir-Hy | 4 | 2050 |
| G2-Ir-Hy | 8 | 3900 |
| G3-Ir-Hy | 16 | 6270 |
| G4-Ir-Hy | 32 | 7850 |
These findings highlight the potential of rationally designed Iridium(III)-based systems for efficient solar energy conversion. rsc.org
Theoretical and Computational Investigations of Iridium Iii Complexes
Density Functional Theory (DFT) Studies on Electronic Structure
DFT calculations have been instrumental in elucidating the ground state properties of Iridium(III) complexes, offering a foundational understanding of their stability and electronic characteristics.
Ground State Geometries and Electronic Configurations
DFT methods are widely used to predict the ground-state geometries of Iridium(III) complexes, which typically exhibit a pseudo-octahedral coordination around the central iridium ion due to its d⁶ electronic configuration. rsc.org The accuracy of these calculations is often validated by comparing the computed bond lengths and angles with experimental data obtained from X-ray crystallography. researchgate.netdoi.org For many complexes, the calculated geometric parameters show good agreement with experimental values, with deviations in bond lengths often below 0.15 Å and bond angles within 2 degrees. researchgate.net
Table 1: Comparison of Calculated and Experimental Ground State Geometries for Selected Iridium(III) Complexes
| Complex | Functional | Bond | Calculated Length (Å) | Experimental Length (Å) | Bond Angle | Calculated Angle (°) | Experimental Angle (°) |
| fac-Ir(ppy)₃ | ωB97X | Ir-C | 2.031 | 2.033 | N/A | N/A | N/A |
| Ir-N | 2.154 | 2.135 | N/A | N/A | N/A | ||
| mer-Ir(tpy)₃ | ωB97X | Ir-C1 | 2.176 | 2.151 | Ir-N1-C1 | 123.4 | 124.8 |
| Ir-C2 | 2.065 | 2.065 | |||||
| Ir-C3 | 2.086 | 2.086 | |||||
| [Ir(L1)₂(pic)] | B3LYP | Ir-C(1) | 1.980 | 1.981(6) | C(1)-Ir-N(1) | 81.47 | 81.47(15) |
| Ir-N(1) | 2.055 | 2.055(4) |
Data compiled from multiple sources. researchgate.netacs.org
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic transitions and reactivity of Iridium(III) complexes. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In many phosphorescent Iridium(III) complexes, the HOMO is characterized by a mixture of Iridium d-orbitals and π-orbitals from the cyclometalating ligands. mdpi.comnih.gov The LUMO, on the other hand, is often localized on the ancillary or π-accepting ligands. rsc.orgmdpi.com
This spatial separation of the HOMO and LUMO is a hallmark of many emissive Iridium(III) complexes and is fundamental to the nature of their photophysical properties, often leading to charge-transfer characteristics in their excited states. The energy and composition of these orbitals can be tuned by modifying the ligands. For example, introducing electron-withdrawing groups on the cyclometalating ligand can stabilize the HOMO level, while the LUMO energy is less affected. mdpi.com
Table 2: Frontier Molecular Orbital Composition for Representative Iridium(III) Complexes
| Complex | Orbital | % Ir (d-orbital) | % Cyclometalating Ligand | % Ancillary Ligand |
| [Ir(L1)₂(bipy)]PF₆ | HOMO | 26 | 72 (36+36) | 1 |
| LUMO | 3 | 95 (48+47) | 1 | |
| [Ir(L3)₂(bipy)]PF₆ | HOMO | 13 | 86 (44+42) | 0 |
| LUMO | 3 | 95 (49+46) | 3 | |
| Ir1 | HOMO | 42.12 | 38.30 (phenyl moiety) | (L-alanine) |
| LUMO | 0.03 | 98.43 (pyridyl moiety) | (L-alanine) | |
| Ir3 | HOMO | 43.80 | 35.88 (phenyl moiety) | (L-alanine) |
| LUMO | 0.04 | 98.24 (pyridyl moiety) | (L-alanine) |
Data compiled from multiple sources. mdpi.comsoton.ac.uk
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties
TD-DFT is a cornerstone of computational photochemistry for Iridium(III) complexes, enabling the prediction and interpretation of their absorption and emission spectra.
Absorption and Emission Spectra Calculations
TD-DFT calculations can simulate the electronic absorption spectra of Iridium(III) complexes by calculating the vertical excitation energies and oscillator strengths from the ground state. nih.gov The calculated spectra often show good qualitative agreement with experimental UV-Vis spectra. acs.org These calculations allow for the assignment of the observed absorption bands to specific electronic transitions.
Typically, the high-energy absorption bands in the UV region are assigned to spin-allowed π-π* intraligand charge transfer (ILCT) or ligand-to-ligand charge transfer (LLCT) transitions. mdpi.com The lower-energy bands in the visible region are often of significant interest as they are typically associated with metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from the HOMO (with significant metal character) to the LUMO (localized on a ligand). acs.orgrsc.org
Similarly, TD-DFT can be used to calculate the emission properties by optimizing the geometry of the lowest triplet excited state (T₁) and then calculating the energy of the transition back to the ground state (S₀). rsc.org The calculated emission wavelengths often correlate well with experimental phosphorescence data. rsc.orguit.no
Table 3: Calculated Absorption and Emission Data for Selected Iridium(III) Complexes
| Complex | Calculated Absorption λmax (nm) | Transition Character | Calculated Emission λmax (nm) |
| 1 | 270 | MLCT/LLCT/ILCT | 507 |
| 3 | ~270 | MLCT/LLCT/ILCT | 468 |
| Ir1 | 320-550 | MLCT/LLCT | 509 |
| Ir3 | 320-550 | MLCT/LLCT | 464 |
| [Ir(L1)₂(pic)] | 560-620 | ³MLCT (S₀→T₁) | N/A |
Excited State Energy Landscape Mapping
Understanding the landscape of the excited states is critical for predicting the photophysical behavior of Iridium(III) complexes, including their emission quantum yields and lifetimes. TD-DFT calculations provide valuable insights into the nature and relative energies of various singlet and triplet excited states. nih.gov
Upon photoexcitation, an Iridium(III) complex is typically promoted to a singlet excited state (e.g., ¹MLCT, ¹LLCT, or ¹ILCT). nih.gov Due to the strong spin-orbit coupling induced by the heavy iridium atom, efficient intersystem crossing (ISC) to the triplet manifold (e.g., ³MLCT, ³LC) can occur. rsc.org Phosphorescence is the radiative decay from the lowest triplet state (T₁) to the singlet ground state (S₀).
Computational studies can map out the potential energy surfaces of these excited states, identifying the key electronic states involved in absorption, ISC, and emission. For example, calculations can predict whether the lowest triplet excited state has more ³MLCT or ³LC (ligand-centered) character, which has a significant impact on the emission properties. nih.gov The presence of non-radiative decay pathways, which can quench luminescence, can also be investigated by locating conical intersections or distorted excited state geometries. rsc.org
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling, primarily using DFT, has become an indispensable tool for elucidating the complex reaction mechanisms of Iridium(III)-catalyzed reactions, such as the functionalization of C-H bonds. nih.govrsc.org These studies provide a step-by-step understanding of the catalytic cycle, including the identification of intermediates and transition states.
For instance, in the iridium-catalyzed borylation of C-H bonds, DFT calculations have been used to compare different proposed mechanistic pathways, such as Ir(I)/Ir(III) versus Ir(III)/Ir(V) catalytic cycles. rsc.orgresearchgate.net By calculating the free energy profile of the reaction, researchers can identify the rate-determining step and understand the factors that control the reaction's efficiency and selectivity. nih.gov
Computational studies have revealed that in many iridium-catalyzed C-H silylation reactions, the C-H bond cleavage occurs via oxidative addition to a five-coordinate Ir(III) complex. nih.gov The subsequent C-Si bond formation through reductive elimination can be the rate-limiting step for certain substrates. nih.gov These mechanistic insights are crucial for the rational design of more efficient and selective catalysts. For example, computational models can help predict how modifying the ligands will affect the energy barriers of different steps in the catalytic cycle. chemrxiv.org
Transition State Analysis in Catalytic Cycles
Computational analysis of transition states (TS) is crucial for understanding the kinetics and mechanisms of catalytic reactions involving Iridium(III) complexes. By modeling the highest energy point along a reaction coordinate, researchers can identify the rate-determining step, rationalize selectivity, and understand the roles of various components in the catalytic system.
In the asymmetric hydrogenation of ketones catalyzed by anionic Iridium(III) complexes, DFT calculations have shown that the turnover-determining step involves the outer-sphere hydride transfer to the substrate. whiterose.ac.uk The analysis of the transition states revealed that while the geometry around the iridium center changes very little, the solvation sphere of the counter-ion (e.g., Li+, Na+, K+) undergoes significant rearrangement, which is the primary cause for differences in activation barriers. whiterose.ac.uk For instance, in the hydrogenation of oximes, Independent Gradient Model based on Hirshfeld partition (IGMH) analysis of the transition state structure visualized a strong hydrogen bond interaction between an anion (MsO⁻) and the substrate, which stabilizes the catalyst and favors the anion-assisted hydride transfer pathway. researchgate.net The subtle differences in steric interactions within the TS structure, such as the distance between hydrogen atoms on the catalyst's ligand and the substrate, can explain the observed enantioselectivity. researchgate.net
Similarly, for the hydrogenation of carbon dioxide catalyzed by an Iridium(III) pincer complex, transition state analysis using the Unified Reaction Valley Approach (URVA) helps to dissect the reaction into distinct phases. mdpi.com This analysis identifies the specific bond formations and cleavages that contribute most significantly to the activation energy. mdpi.com In the catalytic cycle for allene-fluoral reductive coupling, the transition state leading to the disfavored enantiomer was found to have a higher energy barrier due to increased steric interactions between the fluoral carbonyl group and the cyclometalated phenyl ring of the catalyst. nih.gov
| Catalytic System | Key Finding from TS Analysis | Computational Method | Significance |
|---|---|---|---|
| Anionic Ir(III) complexes for ketone hydrogenation | The turnover-determining state is the outer-sphere hydride transfer; the counterion's solvation sphere rearrangement is the main cause of the activation barrier differences. whiterose.ac.uk | DFT | Explains the strong effect of the counterion (Li+ < Na+ < K+) on catalyst activity. whiterose.ac.uk |
| Cyclometalated Ir(III) complexes for oxime hydrogenation | A strong hydrogen bond between the MsO⁻ anion and the substrate stabilizes the transition state. researchgate.net The distance between H-atoms on the catalyst and substrate in the TS differs for R/S products (1.904 Å vs. 2.191 Å). researchgate.net | DFT, IGMH | Demonstrates the crucial role of non-covalent interactions in stereoselectivity. researchgate.net |
| Cyclometalated Ir(III)-PhanePhos for allene-fluoral coupling | The higher energy of the disfavored transition state is due to steric clashes between the substrate and the catalyst's cyclometalated ring. nih.gov | Not Specified | Rationalizes the excellent diastereo- and enantioselectivity observed experimentally. nih.gov |
Energetic Profiles of Chemical Transformations
Computational studies are extensively used to map the complete energetic landscape of chemical reactions involving Iridium(III) complexes. These energetic profiles, or reaction coordinate diagrams, detail the relative Gibbs free energies of reactants, intermediates, transition states, and products, providing a comprehensive thermodynamic and kinetic picture of the transformation.
For the water exchange on the [Ir(OH₂)₆]³⁺ hexaaquaion, quantum chemical calculations were employed to compute the energy profiles for two possible mechanisms: a dissociative (D) and an associative interchange (Ia). rero.chunige.ch The calculations showed that the Ia mechanism is favored by 32.2 kJ/mol. rero.chunige.ch The calculated activation energy for the Ia pathway (127.9 kJ/mol) was in close agreement with experimental values for the activation enthalpy (ΔH‡ = 130.5 kJ/mol) and Gibbs free energy (ΔG‡ = 129.9 kJ/mol), providing conclusive evidence for the associative nature of the mechanism. rero.chunige.ch
In the context of C-H activation, computational studies on the iridium-catalyzed silylation of aromatic C-H bonds have helped delineate the catalytic cycle. nih.gov For electron-rich arenes, the rate-limiting step is the irreversible C-H bond cleavage. nih.gov In contrast, for electron-poor or neutral arenes, the cycle involves a reversible C-H cleavage, and the highest energy transition state occurs after this step, possibly during the reductive elimination of the C-Si bond. nih.gov DFT calculations have also been used to compare the energy barriers for reductive elimination from Iridium(III), Iridium(IV), and Iridium(V) aryl intermediates, demonstrating that the barrier is significantly lower for the more oxidized iridium species. researchgate.net This supports the concept of oxidation-induced reductive elimination in catalysis. researchgate.net
| Transformation | Iridium(III) System | Calculated Activation Energy (Mechanism) | Significance |
|---|---|---|---|
| Water Exchange | [Ir(OH₂)₆]³⁺ | 127.9 kJ/mol (Iₐ pathway) | Confirms the associative interchange mechanism, matching experimental data. rero.chunige.ch |
| Ketone Hydrogenation | Anionic Ir(III) complex with K⁺ counterion | 18.2 kcal/mol (Gibbs energy span) | The calculated energy span is consistent with the experimentally observed high activity. whiterose.ac.uk |
| CO₂ Hydrogenation | Ir(III)-PNP Pincer Complex | Overall barrier is ~50 kcal/mol lower than the non-catalyzed reaction. mdpi.com | Shows how the catalyst provides an energy-efficient multi-step pathway. mdpi.com |
| C-C Reductive Elimination | Cp*Ir(III)(CO)Cl-aryl complex | Significantly higher than from analogous Ir(IV) and Ir(V) species. researchgate.net | Highlights the thermodynamic challenge of reductive elimination from Ir(III) and supports oxidation-induced strategies. researchgate.net |
Prediction and Rational Design of Novel Iridium(III) Complexes
A major impact of computational chemistry lies in the ability to predict the properties of yet-to-be-synthesized Iridium(III) complexes, enabling their rational design for specific applications. This in silico approach accelerates the discovery of new materials by screening vast numbers of potential candidates, guiding synthetic efforts toward the most promising targets.
This strategy is particularly prevalent in the development of phosphorescent Iridium(III) complexes for organic light-emitting diodes (OLEDs). rsc.org By considering the frontier molecular orbitals (HOMO and LUMO), researchers can design ligands that tune the emission color. For instance, to achieve deep blue phosphorescence, 4-substituted-2′-pyridyltriazoles were designed as ancillary ligands. acs.org Theoretical considerations predicted that their electronic properties would influence the emission, which was confirmed experimentally, leading to a complex with a deep blue emission maximum at 448 nm. acs.org Machine learning (ML) models, trained on experimental data and features from low-cost quantum chemistry calculations, are also emerging as powerful tools. mit.edu These ML models can predict properties like emission energy, excited-state lifetime, and brightness for thousands of hypothetical Iridium(III) complexes with an accuracy that can surpass traditional time-dependent DFT (TD-DFT), greatly accelerating high-throughput virtual screening. mit.edu
Rational design has also been applied to create complexes for other purposes. A novel ionic Iridium(III) complex with a 5-formamide phenanthroline ligand was designed as a probe for fluoride (B91410) ions; theoretical calculations helped to understand the phosphorescence quenching mechanism, which involves hydrogen bonding between the fluoride and the amide proton. researchgate.net Similarly, series of biscyclometalated Iridium(III) dppz complexes were rationally designed as photosensitizers for photodynamic therapy, allowing for exploration of structure-activity relationships. acs.org
| Target Application | Design Strategy | Predicted/Observed Outcome | Reference |
|---|---|---|---|
| Deep Blue OLEDs | Introduce electron-donating methyl group at C-4' of a pyridyltriazole ancillary ligand. | Achieved deep blue phosphorescence with an emission maximum at 448 nm. acs.org | acs.org |
| Orange-Red OLEDs | Use isomeric cyclometalated ligands (2-phenylquinoline vs. 1-phenylisoquinoline). | Tuned emission properties and improved device efficiency and roll-off. rsc.org | rsc.org |
| Photocatalysis/Bioimaging | Feature importance analysis using machine learning models. | High cyclometalating ligand ionization potential correlates to high emission energy; high ancillary ligand ionization potential correlates to low lifetime. mit.edu | mit.edu |
| Fluoride Ion Sensing | Incorporate a 5-formamide phenanthroline ancillary ligand. | Complex exhibits phosphorescence quenching upon binding fluoride via H-bonds. researchgate.net | researchgate.net |
Spectroscopic Property Correlations with Theoretical Parameters
Theoretical calculations provide parameters that can be directly correlated with experimentally observed spectroscopic properties. This synergy is vital for interpreting complex spectra and understanding the underlying electronic structure of Iridium(III) complexes.
Time-dependent DFT (TD-DFT) is a workhorse method for calculating the electronic absorption (UV-Vis) and emission spectra of Iridium(III) complexes. indexcopernicus.com The calculated lowest-energy absorptions and phosphorescence emissions for a series of (N^C)₂Ir(bpy-D) complexes were found to have similar π-π* transition properties, indicating that the phosphorescent color could be tuned by adjusting the π electron-donating ability of the cyclometalating ligand. indexcopernicus.com The calculated absorption and emission wavelengths often show good agreement with experimental data. For example, for a series of [IrCl₃L] complexes, TD-DFT calculations helped assign the low-energy absorption bands to several transitions of different origins and reproduced the trend of emission wavelengths observed experimentally. mdpi.com
The energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key theoretical parameters. The HOMO is often associated with the metal d-orbitals mixed with ligand orbitals, while the LUMO is typically localized on the ligands. The energy of the HOMO can be correlated with the complex's oxidation potential, a property measurable by cyclic voltammetry. jecst.org For bis(2-phenylpyridinato-N,C²ʹ)acetylacetonate Iridium(III), the HOMO energy level estimated from its electrochemical oxidation potential (-5.10 eV) was identical to the value determined by ultraviolet photoemission spectroscopy. jecst.org The HOMO-LUMO gap is a good indicator of the emission energy, with a smaller gap generally leading to a red-shifted (lower energy) emission. This relationship is a cornerstone of the rational design of phosphorescent materials. mdpi.comchemrxiv.org
| Iridium(III) Complex Series | Calculated Parameter | Experimental Property | Correlation/Finding |
|---|---|---|---|
| (N^C)₂Ir(bpy-D) | Absorption/Emission Wavelengths (TD-DFT) | UV-Vis/Phosphorescence Spectra | Calculated λₑₘ of 551, 619, 642, 659 nm for four complexes showed the trend of red-shifting with increased π-conjugation of the N^C ligand. indexcopernicus.com |
| (ppy)₂Ir(acac) | HOMO Energy | Oxidation Potential (Cyclic Voltammetry) | The HOMO energy estimated from the experimental oxidation potential was -5.10 eV, matching spectroscopic measurements. jecst.org |
| [IrCl₃(4'-R-terpy)] | HOMO/LUMO Energies and Gap (DFT) | Emission Spectra | The nature of the R substituent tunes the HOMO/LUMO levels, altering the emission color from orange-red to red. mdpi.com |
| [Ir(2,4-F₂ppy)₂(mbpyf)] | UV-Vis Spectrum (TD-DFT) | UV-Vis Absorption | Calculations help assign the experimental band at 374 nm to spin-forbidden ³MLCT transitions. analis.com.my |
Synthesis Methodologies for Iridium Iii Complexes
Conventional Synthetic Routes and Precursor Utilization
Traditional methods for synthesizing Iridium(III) complexes have been refined over decades. These routes typically involve the reaction of an iridium precursor with various organic ligands under controlled conditions, often requiring extended reaction times and high temperatures.
The most common starting points for Iridium(III) complex synthesis are commercially available iridium halides. Iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O) is a versatile precursor for a vast number of complexes, particularly cyclometalated compounds. A typical initial step involves reacting IrCl₃·nH₂O with a cyclometalating ligand (often a substituted phenylpyridine) in a solvent mixture like 2-ethoxyethanol (B86334) and water, under reflux. psu.edumdpi.com This reaction leads to the formation of a chloro-bridged dimer, [Ir(C^N)₂Cl]₂, where C^N represents the cyclometalated ligand. psu.edumdpi.commdpi.com These dimers are stable intermediates and serve as the primary building blocks for a multitude of derivative complexes. psu.eduacs.org
Another key precursor is the pentamethylcyclopentadienyl (Cp) iridium dimer, [Ir(Cp)Cl₂]₂. This organometallic compound is the foundation for creating "half-sandwich" or "piano-stool" Iridium(III) complexes. tandfonline.comrsc.org The synthesis involves reacting the dimer with one or two equivalents of a chosen ligand, such as an aminobenzonitrile or aminopyridine, in a solvent like dichloromethane (B109758). tandfonline.com This reaction cleaves the chloro-bridges of the dimer to yield monomeric complexes of the type [Ir(Cp)Cl₂(L)] or, in the case of bidentate ligands, [Ir(Cp)Cl(L^L)]⁺. tandfonline.comrsc.orgnih.gov
Table 1: Synthesis of Iridium(III) Intermediates from Halide Precursors
| Precursor | Ligand (C^N or L) | Solvent | Conditions | Product | Yield | Reference |
| IrCl₃·nH₂O | 6-chloro-3-phenylpyridazine | 2-ethoxyethanol/water | Reflux, 24h | (6Clppdz)₂Ir(µ-Cl)₂Ir(6Clppdz)₂ | Good | psu.edu |
| IrCl₃ | 4-(4-(trifluoromethyl)phenyl)quinazoline | 2-ethoxyethanol/water | - | [(4tfmpq)₂Ir(μ-Cl)]₂ | - | mdpi.com |
| [Ir(Cp)Cl₂]₂ | 2-aminobenzonitrile | Dichloromethane | Stir, 1h, RT, N₂ | [Ir(Cp)Cl₂(2abn)] | 72% | tandfonline.com |
| [Ir(Cp)Cl₂]₂ | 11H-indeno[1,2-b]quinoxalin-11-one oxime (IQ-1) | Methanol (B129727) | Stir, 24h, RT | [Ir(Cp)(IQ-1)Cl] | 74% | scispace.com |
Once the intermediate dimers are formed, the next step is the introduction of ancillary (or secondary) ligands. This is typically achieved through a "bridge-splitting" reaction. The chloro-bridged dimer is reacted with a new ligand, which can be neutral or anionic, monodentate or bidentate. chemrxiv.org For instance, reacting a dimer like [(ppy)₂Ir(μ-Cl)]₂ (where ppy is 2-phenylpyridine) with an ancillary ligand such as acetylacetone (B45752) (Hacac) in the presence of a base like Na₂CO₃ yields the monomeric complex (ppy)₂Ir(acac). psu.edu
Similarly, for half-sandwich complexes, the dimer [Ir(Cp)Cl₂]₂ is reacted with a stoichiometric amount of a pro-ligand to create complexes like [Ir(η⁵-Cp)Cl₂(L)] or [Ir(η⁵-Cp*)Cl(L^L)]⁺. rsc.org Ligand exchange can also occur where one coordinated ligand is replaced by another, a process that can be influenced by factors such as steric hindrance and reaction conditions. rsc.orgresearchgate.net For example, phosphine (B1218219) ligands can undergo intermolecular exchange between square planar iridium centers, a process driven by ligand dissociation. tandfonline.com Some sulfur-containing ligands have shown such a strong coordination ability with iridium that they enable rapid complex formation at room temperature. semanticscholar.orgrsc.orgacs.org
Table 2: Examples of Ligand Introduction and Exchange Reactions
| Precursor/Intermediate | Ancillary Ligand (L^X) | Solvent | Conditions | Product | Yield | Reference |
| (6Clppdz)₂Ir(µ-Cl)₂Ir(6Clppdz)₂ | Acetylacetone (Hacac) | 2-ethoxyethanol | Reflux, 12-15h, inert gas | (6Clppdz)₂Ir(acac) | - | psu.edu |
| [(4tfmpq)₂Ir(μ-Cl)]₂ | Sodium N,N-diisopropyldithiocarbamate | Water | 5 min, RT | (4tfmpq)₂Ir(dipdtc) | >70% | semanticscholar.orgrsc.org |
| [Ir(ppy)₂Cl]₂ | 3-(1H-imidazo[4,5-f] scispace.comCurrent time information in Bangalore, IN.phenanthrolin-2yl)-4H-chromen-4-one (ipbp) | Dichloromethane/Methanol | Reflux, 6h, 50°C | Ir(ppy)₂(ipbp) | 75% | nih.gov |
| [(Cp)Ir(μ-Cl)Cl]₂ | 4-methyl-4′-carboxy-2,2′-bipyridine | Methanol | 18h, RT | [(Cp)Ir(4-methyl-4′-carboxy-2,2′-bipyridine)Cl]PF₆ | - | nih.gov |
Accelerated Synthesis Techniques
To overcome the long reaction times and harsh conditions of conventional methods, accelerated synthesis techniques have been developed. These methods use alternative energy sources to drive reactions more efficiently.
Microwave irradiation has emerged as a powerful tool for rapidly synthesizing Iridium(III) complexes. nih.govoup.comacs.org The use of microwaves as an unconventional heat source can dramatically reduce reaction times from many hours to less than an hour. nih.govacs.org This technique has been successfully applied to the one-pot synthesis of cationic heteroleptic iridium(III) complexes of the type [Ir(C^N)₂(N^N)]⁺A⁻. rsc.org The process often involves two consecutive microwave irradiation steps in the same vessel, which avoids intermediate purification and allows for scalable production. acs.org Research has shown that the presence of polar molecules like water is important for microwave-assisted reactions, as they absorb the radiation and stimulate molecular collisions. acs.org
For certain thermodynamically favored products, high-temperature and high-pressure conditions are necessary. A notable example is the synthesis of facial (fac) isomers of tris-homoleptic complexes like fac-Ir(ppy)₃. While the meridional (mer) isomer is the kinetically favored product, the facial isomer, which is more desirable for OLED applications, is obtained at temperatures exceeding 200°C. orgsyn.org This is often achieved using a Parr stirred reactor, which can safely handle the high pressures generated when heating a solvent like water well above its boiling point. orgsyn.org This one-step process can produce the desired facial isomer in high yields directly from IrCl₃·nH₂O and an excess of the ligand. orgsyn.org
Advanced Synthetic Strategies
Beyond conventional and accelerated methods, advanced strategies offer novel pathways to Iridium(III) complexes, often providing greater control, efficiency, or access to unique molecular architectures.
One such strategy is the development of rapid, room-temperature synthesis. This has been achieved using ancillary ligands with a high affinity for iridium, such as those containing sulfur or phosphorus-sulfur bonds. semanticscholar.orgacs.orgresearchgate.net For example, complexes with a four-membered Ir-S-C-S chelating ring can be synthesized in just five minutes at room temperature with high yields. semanticscholar.orgrsc.org
Another advanced approach involves post-coordination modification. In this strategy, a complex is first synthesized with a "primer ligand" that contains a reactive handle, such as a good leaving group. chemrxiv.org This allows for subsequent, high-yielding modifications to the ancillary ligand without altering the core iridium complex. chemrxiv.org This method circumvents issues like poor solubility of complex ligand precursors. chemrxiv.org Furthermore, innovative strategies for creating functional materials include synthesizing complexes with ligands that can be covalently attached to polymers or developing multi-component one-pot reactions that are accelerated by microwave irradiation. rsc.orgcapes.gov.br
Templated Synthesis and Self-Assembly Approaches
Template synthesis and self-assembly are powerful strategies that leverage non-covalent interactions and metal-ligand coordination to construct complex, often macrocyclic or supramolecular, Iridium(III) structures.
Templated Synthesis utilizes a central metal ion, such as Iridium(III), to organize reactants into a specific orientation that facilitates a desired cyclization reaction. This method is often essential for creating macrocyclic ligands that would not form spontaneously, implying a crucial role for the metal ion template in the cyclization process. tandfonline.com For example, 14- to 16-membered tetraazamacrocyclic complexes of iridium(III) have been prepared through the condensation of diamines and dibenzoylmethane (B1670423) in the presence of an Ir(III) ion template. tandfonline.com
More recent innovations employ photoinduced reactions within a pre-assembled iridium complex. acs.orgnih.govacs.org In this approach, symmetric arms are first coordinated to an Iridium(III) center to form a C-shaped precursor complex. nih.gov This pre-assembly holds the reactive ends in proximity, allowing for a final cyclization step via an in situ interligand C–N cross-coupling reaction to form the macrocycle. acs.orgacs.org Interestingly, for certain structures like those containing an 18-crown-6 (B118740) ether-like chain, the synthetic yield is significantly improved when a K⁺ ion is present, acting as a secondary template. nih.gov
Self-Assembly refers to the spontaneous organization of individual molecules into ordered supramolecular structures. In the context of Iridium(III) chemistry, this is often driven by coordination bonds or other non-covalent forces.
Coordination-Driven Self-Assembly: This technique has been used to create phosphorescent M₄L₄ coordination cages. acs.org In this work, bis-cyclometalated iridium(III) units act as the nodes, and linear aryl diisocyanide molecules serve as the bridging ligands (BLs). acs.org The strong coordination ability of the diisocyanide ligands facilitates rapid and selective assembly of the square-shaped structures under relatively mild conditions (e.g., 40 °C). acs.org
Aggregation-Induced Emission (AIE): Some Iridium(III) complexes are designed to self-assemble into nanoaggregates in solution, a process that can activate or enhance their luminescence. rsc.org For instance, complexes with thiophenol-substituted 1,10-phenanthroline (B135089) can form nanoaggregates in aqueous solutions, restricting molecular motion and leading to strong AIE. rsc.org
Counterion-Induced Assembly: The choice of counterion can direct the assembly process. Researchers have shown that using a tetrahedral borate (B1201080) counterion ([B(PhF₅)₄]⁻) with an octahedral Iridium(III) cation can induce self-assembly through polar-π interactions, resulting in a rigidified structure with altered photophysical properties. acs.org
Peptide-Driven Assembly: Conjugating aromatic peptides to a cyclometalated Iridium(III) complex can induce self-assembly via π-π stacking, even at very low concentrations in water. nih.gov This strategy has been used to form stable nanoparticles for biological imaging applications. nih.gov
| Driving Force | Resulting Structure | Key Finding | Reference |
|---|---|---|---|
| Coordination Bonds | M₄L₄ Phosphorescent Squares | Linear aryl diisocyanide linkers enable facile assembly of inert Ir(III) nodes under mild conditions. | acs.org |
| Supramolecular Interactions | Nanoaggregates | Self-assembly in aqueous solution restricts molecular motion, leading to aggregation-induced emission (AIE). | rsc.org |
| Polar-π Interactions (Counterion) | Rigidified Stacked Complexes | A specific counterion induces ordered stacking, modulating the complex's excited-state properties. | acs.org |
| π-π Stacking (Peptide Conjugate) | Nanoparticles | Aromatic-peptide conjugates drive self-assembly in water for long-term bioimaging applications. | nih.gov |
Post-Complexation Functionalization
Post-Complexation Functionalization (PCF) is a synthetic strategy where functional groups are introduced to a ligand after it has been coordinated to the iridium center. researchgate.netnih.gov This approach is particularly valuable because the initial formation of cyclometalated iridium complexes often requires harsh reaction conditions, such as high temperatures, which can decompose sensitive functional groups like peptides, sugars, or complex organic chromophores. researchgate.netnih.gov PCF circumvents this limitation, expanding the accessible range of functional molecules. researchgate.netnih.gov
A prominent example of PCF is the use of palladium-catalyzed cross-coupling reactions. The Suzuki cross-coupling reaction has been successfully applied to diastereomerically pure bis-cyclometalated iridium(III) complexes. nih.gov By starting with a bromine- or triflate-functionalized complex, researchers can introduce new aryl groups without disturbing the stereochemistry at the iridium metal center. nih.gov This provides a direct route to functionalized, non-racemic Iridium(III) complexes that were previously difficult to access. nih.gov
PCF is instrumental in designing complexes for specific applications, including the development of luminescent probes and materials with unique photophysical properties. researchgate.netnih.gov For example, by attaching chromophore moieties to an Ir(tpy)₃ core via PCF, researchers have synthesized hybrids that exhibit exceptionally long emission lifetimes (up to 216 µs) through a reversible electronic energy transfer mechanism. acs.org
| Iridium Precursor Type | Reaction Type | Functional Group Added | Reference |
|---|---|---|---|
| Bromine-functionalized Ir(III) complex | Suzuki Cross-Coupling | Aryl groups | nih.gov |
| Triflate-functionalized Ir(III) complex | Suzuki Cross-Coupling | Aryl groups | nih.gov |
| fac-Ir(tpy)₃ core | Amide Coupling | 6-N,N-dimethylamino-2-naphthoic acid (DMANA) | acs.org |
Purification and Isolation Techniques for Iridium(III) Compounds
The purification and isolation of Iridium(III) compounds are critical steps to ensure material purity, which is essential for the reliable performance and characterization of these complexes. The methods employed range from classical techniques to advanced chromatographic separations, often tailored to the specific properties of the target compound, such as its solubility and isomeric form.
Common classical purification methods for iridium compounds include recrystallization and sublimation. bloomtechz.com However, sublimation, while prevalent, poses a significant risk of inducing thermal isomerization in cyclometalated complexes. lcms.cz This can lead to the formation of an undesired mixture of geometric isomers (e.g., facial and meridional) instead of a single, pure isomer, which can compromise the performance of materials used in applications like organic light-emitting diodes (OLEDs). lcms.cz
To overcome the challenges of low solubility and the need to remove byproducts like chloro-bridged dimers, non-chromatographic procedures have been developed. orgsyn.orgorgsyn.org For the widely used fac-tris(2-phenylpyridinato) iridium(III) (Ir(ppy)₃), a scalable purification method involves:
Extraction of the crude product into a large volume of dichloromethane (DCM). orgsyn.org
Washing the organic layer with an acidic solution (e.g., 1 M HCl) to remove excess ligand. orgsyn.org
Filtering the organic solution through a pad of Celite to remove insoluble matter. orgsyn.org
Carefully precipitating the pure product by adding the concentrated DCM solution to a large volume of a non-polar solvent like hexanes. orgsyn.org This process exploits the significant solubility difference between the desired product and impurities. orgsyn.org
For the challenging separation of isomers, advanced chromatographic techniques are indispensable. Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to traditional normal-phase liquid chromatography (NPLC). lcms.cz SFC offers improved resolution, faster analysis times, and reduced consumption of organic solvents. lcms.cz Using systems like the ACQUITY UPC², researchers can effectively separate both geometric and optical (enantiomeric) isomers of Iridium(III) complexes under mild conditions, mitigating the risk of on-column isomerization. lcms.czlcms.cz
| Iridium(III) Complex | Separation Goal | Chromatography Method | Key Finding | Reference |
|---|---|---|---|---|
| Ir(Fppy)₃ | Isomeric Separation | ACQUITY UPC² | SFC provides a mild alternative to sublimation for obtaining pure isomers. | lcms.cz |
| FIrpic | Isomeric & Enantiomeric Separation | ACQUITY UPC² / Prep SFC | SFC is a good technique for the chiral separation and purification of these complexes. | lcms.czlcms.cz |
| Ir(ppy)₃ | Enantiomeric Separation | ACQUITY UPC² | Isopropanol (B130326) was an effective co-solvent for separating the enantiomers on a chiral column. | lcms.cz |
The isolation of a newly synthesized compound is the final confirmation of its existence and structure. Research in this area often reports the successful isolation of novel structures, such as heterobridged dinuclear Iridium(III) compounds containing both μ-OH and μ-pyrazole ligands. figshare.comacs.org These compounds are typically isolated from reaction mixtures via filtration and washing, and their definitive structures are confirmed through techniques like X-ray crystallography and high-resolution mass spectrometry. figshare.comacs.org In other cases, selective extraction is used. Iridium(III) can be selectively extracted from aqueous chloride solutions containing other platinum-group metals by first oxidizing it to Iridium(IV) with hypochlorous acid in tributyl phosphate, which renders the iridium complex extractable into the organic phase. google.com
Emerging Research Applications of Iridium Iii Complexes Excluding Clinical/safety/dosage
Optoelectronic Materials Research
Iridium(III) complexes are pivotal in the advancement of optoelectronic devices due to their exceptional ability to harness triplet excitons, leading to highly efficient light emission. researchgate.netmdpi.comresearchgate.net
Emitters in Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LEECs)
Cyclometalated iridium(III) complexes are extensively utilized as phosphorescent emitters in the fabrication of highly efficient Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LEECs). researchgate.netmdpi.comchemrxiv.org Their high stability and the ability to tune their emission color across the visible spectrum by modifying the cyclometalating (C^N) and ancillary (N^N) ligands are key advantages. rsc.orge-bookshelf.de The strong spin-orbit coupling induced by the iridium core facilitates efficient intersystem crossing and subsequent radiative decay from the triplet state, allowing for the harvesting of both singlet and triplet excitons and leading to high phosphorescence quantum efficiencies. mdpi.com
Researchers have designed numerous iridium(III) complexes to achieve specific colors and improve device performance. For instance, modifying the electronic properties of the ligands can shift the emission wavelength, with electron-donating groups generally leading to red-shifted emissions and electron-withdrawing groups causing blue shifts. rsc.org The development of blue-emitting iridium(III) complexes remains a significant area of research due to the challenges in achieving high efficiency and stability for this color. researchgate.netrsc.orgresearchgate.net Recent work has explored the use of bisphosphine ligands and bulky cyclometalating ligands to enhance the photoluminescence quantum yields of blue-emitting complexes. rsc.org Chiral iridium(III) complexes have also been investigated in LEECs, revealing that the stereochemistry can impact the solid-state photophysical properties and device performance. acs.org
Table 1: Performance of Selected Iridium(III) Complexes in OLEDs
| Complex Name | Emission Color | Maximum External Quantum Efficiency (EQE) | Maximum Current Efficiency | Maximum Brightness (cd/m²) |
|---|---|---|---|---|
| Ir-3 | Red | 18.1% | 23.71 cd/A | 22,480 |
Data sourced from a study on red iridium(III) complexes with sulfur-contained four-membered ancillary ligands. mdpi.com
Electrochemiluminescence (ECL) Studies and Applications
Iridium(III) complexes have emerged as powerful alternatives to traditional ruthenium-based luminophores in electrochemiluminescence (ECL). researchgate.netpeeref.com Their appeal lies in their typically higher photoluminescence quantum yields and the ease with which their emission wavelengths and redox potentials can be tailored. researchgate.netnih.gov This tunability allows for the development of multi-colored ECL systems for simultaneous detection of multiple analytes. nih.gov
A significant area of research focuses on enhancing the ECL efficiency and water solubility of iridium(III) complexes for bioanalytical applications. acs.orgfrontiersin.org Strategies include the incorporation of hydrophilic groups like tetraethylene glycol (TEG) into the ligand structure. frontiersin.org The ECL mechanism of iridium(III) complexes has been extensively studied, with both annihilation and co-reactant pathways being investigated. researchgate.net For instance, using tri-n-propylamine (TPA) as a co-reactant has been shown to generate strong ECL signals. researchgate.net Some iridium(III) complexes have even demonstrated self-enhanced ECL, where the complex itself contains a co-reactant moiety. nih.gov
Table 2: ECL Properties of Functionalized Iridium(III) Complexes
| Complex | Emission Max (nm) in Aqueous Media | Relative ECL Intensity vs. [Ru(bpy)₃]²⁺ |
|---|---|---|
| [Ir(ppy)₂(Me-bpy-TEG)]Cl | ~510 | Similar |
| [Ir(bt)₂(Me-bpy-TEG)]Cl | ~560 | Similar |
Data based on studies of water-soluble iridium(III) complexes. frontiersin.org
Chemical and Biological Sensing Probes (Mechanistic and Fundamental)
The sensitivity of the luminescence of iridium(III) complexes to their local environment makes them excellent candidates for the development of chemosensors. pku.edu.cnrsc.orgnih.gov Their long phosphorescence lifetimes also allow for time-resolved detection techniques, which can minimize background interference from autofluorescence in biological samples. researchgate.netmdpi.com
Ion and Anion Recognition
Iridium(III) complexes have been functionalized with specific recognition moieties to selectively detect various cations and anions. nih.govmdpi.comresearchgate.netnih.gov For the detection of cations, the design often involves incorporating a binding site that, upon coordination with the target ion, modulates the photophysical properties of the complex, leading to a "turn-on" or "turn-off" luminescent response. uq.edu.au For example, iridium(III) complexes have been designed to detect metal ions like Fe²⁺. mdpi.com
In anion sensing, the recognition is often achieved through interactions such as hydrogen bonding or a chemical reaction between the anion and a specific functional group on the iridium complex. mdpi.comresearchgate.net This interaction alters the electronic properties of the complex, resulting in a change in its luminescence. researchgate.net For instance, a complex incorporating a methylthio group was designed for the sensitive and selective detection of periodate (B1199274) (IO₄⁻). researchgate.net Another complex with an imidazole (B134444) group showed a red shift in its emission upon the addition of fluoride (B91410) ions. researchgate.net
Small Molecule and Biomacromolecule Detection
The versatility of iridium(III) complexes extends to the detection of neutral small molecules and large biomacromolecules. rsc.orgmdpi.com By incorporating specific recognition elements, these complexes can be tailored to detect a wide range of analytes. For example, a "turn-on" phosphorescent sensor for glutathione (B108866) (GSH) was developed based on the cleavage of an ether bond in the complex upon reaction with GSH, leading to a significant enhancement in phosphorescence. rsc.org Similarly, a DMSO-assisted iridium(III) complex has been shown to selectively detect L-histidine and histamine. rsc.org
For the detection of biomacromolecules like proteins, affinity-based luminescent iridium(III) complexes are being developed. mdpi.com These probes bind to specific proteins, often at the active site, causing a change in the luminescence of the iridium complex. This approach has been used to design probes for disease-related proteins, such as those involved in cancer. mdpi.com For instance, iridium(III) solvent complexes have been used for labeling histidine-rich proteins, with the ECL signal intensity depending on the specific ligands of the complex. acs.org
Environmental-Sensitive Probes (e.g., pH, Hypoxia, Polarity)
The luminescence of certain iridium(III) complexes is highly sensitive to the microenvironment, making them valuable probes for parameters like pH, oxygen concentration (hypoxia), and polarity. nih.gov
pH Sensing: Iridium(III) complexes containing pH-sensitive groups like amines, carboxylic acids, or pyridines can act as luminescent pH sensors. mdpi.comnih.govacs.org Protonation or deprotonation of these groups alters the electronic structure of the complex, leading to changes in emission intensity and/or lifetime. mdpi.comacs.org For example, complexes with diethylamino groups show enhanced emission in slightly acidic environments, which has been utilized for imaging acidic organelles like lysosomes. acs.org
Hypoxia Sensing: Many iridium(III) complexes exhibit phosphorescence that is efficiently quenched by molecular oxygen. plos.orgnih.gov This property makes them excellent probes for detecting hypoxic (low oxygen) regions, which are characteristic of solid tumors. medcraveonline.comrsc.orgacs.orgfrontiersin.org In the absence of oxygen, the phosphorescence is strong, while in its presence, the emission is quenched. plos.org Researchers have developed near-infrared (NIR) emitting iridium(III) probes conjugated to polymers to enhance their sensitivity and applicability for in vivo hypoxia imaging. rsc.org
Polarity Sensing: The emission properties of some iridium(III) complexes are sensitive to the polarity of their surrounding solvent or medium. nih.gov This solvatochromic effect, a shift in emission color with changing solvent polarity, can be exploited to probe the polarity of different cellular compartments. nih.gov For instance, o-carborane-functionalized iridium(III) complexes have been developed as polarity-sensitive phosphorescent probes to monitor the polarity of mitochondria. nih.gov The introduction of o-carborane (B102288) can lead to significant solvatochromic shifts and changes in phosphorescence lifetime depending on the solvent polarity. nih.gov Some complexes can even switch between fluorescent and phosphorescent emission based on solvent polarity. rsc.org
Table 3: Iridium(III) Complexes as Environmental Probes
| Probe Type | Target Analyte/Condition | Principle of Detection | Example Complex Type |
|---|---|---|---|
| pH Sensor | H⁺ concentration | Protonation/deprotonation of a functional group alters emission. mdpi.comacs.org | Iridium(III) complex with a phenanthroimidazole ligand. mdpi.com |
| Hypoxia Probe | Low O₂ concentration | Oxygen quenching of phosphorescence is reduced in hypoxic conditions. plos.org | Bis(2-(2′-benzothienyl)pyridinato-N,C³′)iridium(acetylacetonate) (BTP). plos.org |
| Polarity Probe | Solvent/medium polarity | Solvatochromism leads to a shift in emission wavelength. nih.gov | o-Carborane functionalized iridium(III) complex. nih.gov |
Research in Biological Applications (Mechanistic Studies, excluding clinical trials, adverse effects, and dosage)
Iridium(III) complexes are increasingly utilized in fundamental biological research due to their unique photophysical properties, including strong luminescence, long phosphorescence lifetimes, and high photostability. mdpi.comresearchgate.net These characteristics make them exceptional tools for investigating cellular processes without the immediate goal of therapeutic application. Research focuses on understanding their fundamental interactions with cellular components, their utility as imaging agents, and their role in inducing specific photochemical reactions for study.
Mechanistic Investigations of Cellular Interactions
The interactions of iridium(III) complexes with cells are a subject of intensive mechanistic study. Research suggests that the initial contact and subsequent cellular response are heavily influenced by the complex's structural and electronic properties.
Cationic iridium(III) complexes, for instance, have been shown to interact with negatively charged molecules (anionic molecules) on the cell surface. researcher.lifenih.gov This interaction can trigger a cascade of intracellular events. Mechanistic studies on certain cationic amphiphilic iridium(III) complexes containing peptides have revealed that their interaction with the cell surface or membrane receptors leads to an increase in intracellular calcium ion (Ca²⁺) concentration. researcher.lifenih.gov This disruption of calcium homeostasis is linked to the induction of necrosis, a form of cell death characterized by membrane disruption. researcher.life
Further investigations have sought to identify the specific biomolecular targets of these complexes. A proteomic analysis following photoirradiation of a particular iridium(III) complex in Jurkat cells pointed to the Ca²⁺-binding protein calmodulin as a potential target. nih.gov Subsequent experiments, including luminescence titrations and photochemical reaction analyses, confirmed an interaction between the iridium complex and the Ca²⁺-calmodulin complex, providing a more detailed picture of the molecular interactions that may lead to cell death. nih.gov Other studies have shown that some iridium(III) complexes can interfere with cellular redox balance and interact with various proteins, highlighting the diverse mechanisms through which they can engage with cellular machinery. mdpi.com
These fundamental studies are crucial for understanding how these compounds behave in a biological environment, providing a basis for their development as specific research tools.
Subcellular Localization and Staining Mechanisms in Research Models
A significant area of research is the targeted localization of iridium(III) complexes within specific cellular compartments, which is essential for their use as high-resolution imaging probes. The ability to direct a complex to a particular organelle allows for the study of that organelle's function and dynamics.
Mitochondria are a common target for iridium(III) complexes. nih.govresearchgate.netbohrium.com The mechanism for this targeting is often attributed to the physicochemical properties of the complexes, such as a net positive charge and lipophilicity. nih.gov The negative membrane potential of the inner mitochondrial membrane attracts the cationic iridium core, leading to its accumulation within the organelle. nih.gov The lipophilic ligands of the complex facilitate its passage across cellular and mitochondrial membranes. nih.gov The precise localization is often confirmed using colocalization experiments with commercially available mitochondrial stains, such as MitoTracker Deep Red, where a high degree of overlap in the fluorescence signals (measured by Pearson's correlation coefficient) indicates successful targeting. nih.govresearchgate.net
Lysosomes are another organelle that can be specifically targeted by iridium(III) complexes. researcher.lifenih.gov Researchers have designed complexes that not only accumulate in lysosomes but also respond to the acidic environment within them. nih.gov The uptake of these complexes by cells is influenced by factors like lipophilicity, molecular size, and the specific uptake mechanisms of the cell line being studied. nih.gov Once inside, their phosphorescence can be used to visualize the lysosomes. nih.gov The ability to target these organelles specifically allows for detailed studies of lysosomal processes and their role in cellular health and disease models. researchgate.netnih.gov
Table 1: Subcellular Localization of Selected Iridium(III) Complexes in Research Models
| Complex Type | Target Organelle | Mechanism of Localization | Verification Method | Reference |
| Cationic Iridium(III) complexes with lipophilic ligands | Mitochondria | Electrostatic attraction to negative mitochondrial membrane potential; ligand lipophilicity. | Colocalization with MitoTracker probes; Confocal Laser Scanning Microscopy (CLSM). | nih.gov, researchgate.net |
| Cyclometalated Iridium(III) complexes with β-carboline ligands | Lysosomes | Physicochemical properties and cellular uptake mechanisms. | Colocalization studies; pH-dependent emission changes. | nih.gov |
| Tris-cyclometalated Iridium(III) complexes with amino alkyl groups | Lysosomes | Not specified in detail, but uptake observed in NIH-3T3 and PC3 cells. | Fluorescence microscopy showing localization in lysosomes. | researcher.life |
Photosensitizers for Research Applications (e.g., Reactive Oxygen Species Generation mechanisms)
Iridium(III) complexes are highly effective photosensitizers, meaning they can be excited by light to produce highly reactive molecules known as reactive oxygen species (ROS). This property is widely exploited in research to induce localized oxidative stress, allowing scientists to study its effects on cells and biomolecules.
The mechanism of ROS generation typically follows two main pathways, known as Type I and Type II photochemical mechanisms. sciopen.commdpi.comrsc.org
Type II Mechanism: Upon absorption of light, the iridium(III) photosensitizer is promoted from its ground state to an excited singlet state. It then undergoes a process called intersystem crossing to a more stable, long-lived excited triplet state. In the Type II pathway, this excited triplet state transfers its energy directly to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer converts the oxygen into the highly reactive singlet oxygen (¹O₂), a major cytotoxic species. mdpi.com
Type I Mechanism: In this pathway, the excited triplet state of the iridium complex engages in electron or hydrogen atom transfer reactions with surrounding molecules (including solvents or biomolecules) to produce radical ions, such as the superoxide (B77818) radical anion (O₂•⁻) and hydroxyl radicals (•OH). mdpi.comrsc.org
Many iridium(III) complexes can proceed via both Type I and Type II mechanisms, making them versatile ROS generators. sciopen.comrsc.org The efficiency of these processes can be tuned by modifying the ligands attached to the iridium center. nih.gov For example, researchers have designed complexes that have an insufficient absorption coefficient in the visible light range and thus limited ROS production, and then enhanced this production through molecular design strategies like incorporating an energy donor into the complex. nih.gov Other research focuses on developing photosensitizers that can be activated by near-infrared (NIR) light, which allows for deeper penetration into biological tissues for research applications. rsc.orgresearchgate.net
Table 2: ROS Generation by Iridium(III) Photosensitizers
| Photosensitizer Type | Excitation | Mechanism(s) | Primary ROS Generated | Reference |
| Cationic Ir(III) complexes with 2-phenylquinoline (B181262) ligands | 400-500 nm light | Type I & Type II | ¹O₂, O₂•⁻ | nih.gov |
| Polycarbonate-Iridium(III) complex (PC-Ir) | 660 nm laser | Type I & Type II | General ROS | sciopen.com |
| Iridium(III)–dithiocarbamate–cyanine complexes | 637 nm / 808 nm NIR light | Type I & Type II | ¹O₂, •OH | rsc.org |
Molecular Probes for Bioorthogonal Labeling in Research
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. Iridium(III) complexes are being developed as powerful molecular probes for this purpose, enabling researchers to tag and visualize specific biomolecules in real-time. rsc.orgresearchgate.net
These probes are typically "click-ready," meaning they are functionalized with a reactive group, such as an azide (B81097) or a terminal alkyne. rsc.orgresearchgate.net These groups can then participate in highly specific and efficient "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to covalently attach the iridium complex to a target biomolecule that has been metabolically engineered to bear the complementary functional group. rsc.org
A key feature of many iridium(III) bioorthogonal probes is that they are "turn-on" or fluorogenic. rsc.orgugc.edu.hk In their unreacted state, they are non-emissive or weakly emissive. However, upon successful click reaction with their target, their phosphorescence is dramatically enhanced. ugc.edu.hk This provides a high signal-to-noise ratio, as the background signal from unreacted probes is minimal, often eliminating the need for washing steps to remove excess probe. researchgate.net These probes have been successfully used to label a variety of biomolecules in research models, including sialylated glycoconjugates on cell surfaces and intracellular proteins. rsc.orgresearchgate.netrsc.org The long phosphorescence lifetime of iridium(III) complexes is another advantage, enabling advanced imaging techniques like photoluminescence lifetime imaging microscopy (PLIM) to study the dynamics of probe transportation and labeling. researchgate.net
Solar Energy Conversion and Storage Research
Beyond biology, the unique electronic and photophysical properties of iridium(III) complexes make them highly valuable in materials science, particularly in the field of solar energy research.
Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that mimics natural photosynthesis to convert light into electrical energy. A critical component of a DSSC is the sensitizer, or dye, which absorbs sunlight and initiates the process of electron transfer. Iridium(III) complexes have emerged as a promising class of dyes for both n-type and p-type DSSCs. ncl.ac.ukmdpi.com
In a typical n-type DSSC, the iridium(III) dye is anchored to a semiconductor surface, usually titanium dioxide (TiO₂). Upon absorbing a photon, the dye is excited, and an electron is injected from the dye's lowest unoccupied molecular orbital (LUMO) into the conduction band of the TiO₂. ncl.ac.uk For this process to be efficient, the energy levels of the dye must be carefully aligned with the semiconductor.
In p-type DSSCs, which use a semiconductor like nickel oxide (NiO), the process is reversed. The excited dye accepts an electron from the valence band of the NiO, effectively injecting a "hole" into the semiconductor. core.ac.uk This requires a different alignment of energy levels.
Research in this area focuses on the rational design of iridium(III) complexes to optimize their performance as DSSC dyes. By systematically modifying the cyclometalating (C^N) and ancillary (N^N) ligands, scientists can tune the complex's key properties: ncl.ac.ukcore.ac.uk
Absorption Spectrum: Ligand modifications can broaden the absorption range to capture more of the solar spectrum. ncl.ac.uk
Energy Levels: The energies of the highest occupied molecular orbital (HOMO) and LUMO can be adjusted to ensure efficient charge injection into the semiconductor and subsequent regeneration of the dye. ncl.ac.uk
Charge Transfer Directionality: Computational studies, such as Density Functional Theory (DFT), are used to design ligands that promote the spatial separation of the HOMO and LUMO, ensuring that the light-induced charge transfer occurs in the desired direction—toward the anchoring group for n-type cells or away from it for p-type cells. ncl.ac.ukcore.ac.uk
Components for Solar Fuels Production
Iridium(III) complexes are pivotal in the research and development of solar fuels, particularly in the photocatalytic production of hydrogen from water. This process, a form of artificial photosynthesis, aims to convert solar energy into chemical energy stored in the bonds of hydrogen molecules. researchgate.net The technology for hydrogen production through water splitting has advanced significantly since its introduction in 1972. mdpi.com In these systems, Iridium(III) complexes typically function as photosensitizers (PS), which are responsible for absorbing visible light and initiating the necessary electron transfer reactions. mdpi.comuq.edu.au
The general mechanism involves the Iridium(III) photosensitizer, a semiconductor material (commonly platinized titanium dioxide, Pt-TiO₂), and a sacrificial electron donor (SED) in an aqueous solution. mdpi.com The Iridium(III) complex absorbs light, promoting it to an excited state. This excited state injects an electron into the conduction band of the TiO₂ semiconductor. mdpi.com The electron is then transferred to the platinum co-catalyst, where it reduces protons from water to produce hydrogen gas (H₂). The oxidized Iridium(III) complex is subsequently regenerated by the sacrificial electron donor, completing the catalytic cycle.
Research has focused on enhancing the efficiency and stability of these systems by modifying the structure of the Iridium(III) complexes. mdpi.com Cyclometalated iridium(III) complexes, particularly those with the general formula [Ir(C^N)₂(N^N)]⁺, have been extensively investigated for photochemical water splitting. mdpi.commdpi.com In this structure, the C^N ligand is a cyclometalating ligand and the N^N ligand often serves as an anchoring group to bind the complex to the semiconductor surface. mdpi.commdpi.com
The choice of anchoring group has a significant impact on the performance of the photocatalytic system. mdpi.comrsc.org Groups such as carboxylates or phosphonates are introduced into the bipyridine ligand of the complex to immobilize it on the TiO₂ surface. mdpi.com Studies have shown that phosphonate (B1237965) anchoring groups can lead to improved photocatalytic stability and higher hydrogen production compared to carboxylate groups, which can be susceptible to hydrolysis. mdpi.com For instance, complexes with tetraethyl [2,2′-bipyridine]-4,4′-diylbis(phosphonate) anchoring groups have been found to outperform those with the more common diethyl [2,2′-bipyridine]-4,4′-dicarboxylate anchors. mdpi.commdpi.com This enhancement is attributed to the stronger binding of the phosphonate group to the TiO₂ surface. mdpi.com
Modifying the cyclometalating (C^N) ligands also allows for the tuning of the complex's photophysical and electrochemical properties. uq.edu.ausoton.ac.uk Extending the π-conjugation in the C^N ligands can broaden the absorption spectrum of the complex, allowing it to harvest more of the solar spectrum. mdpi.com Researchers have synthesized Iridium(III) dyes with aldehyde functional groups on the C^N ligands, which exhibit broader absorption spectra compared to the benchmark complex [Ir(ppy)₂(dcbpy)]⁺. mdpi.com These strategic modifications have led to significant improvements in performance, with turnover numbers (TONs) for H₂ production reaching into the thousands over extended irradiation periods. mdpi.commdpi.com
Table 1: Performance of Selected Iridium(III) Photosensitizers in Hydrogen Production
| Iridium(III) Complex | Anchoring Group | Key Finding | Turnover Number (TON) | Irradiation Time | Reference |
|---|---|---|---|---|---|
| [Ir(ppy)₂(bpy)]⁺ | Unsubstituted bipyridine | Early benchmark photosensitizer in a water-acetonitrile mixture. | 800 | Not specified | mdpi.com |
| Ir1 (a D-π-A complex) | diethyl [2,2′-bipyridine]-4,4′-dicarboxylate | Demonstrated lower H₂ production compared to the phosphonate-anchored analogue. | 2553 | 120 h | mdpi.com |
| Ir2 (a D-π-A complex) | tetraethyl [2,2′-bipyridine]-4,4′-diylbis(phosphonate) | Outperformed carboxylate-anchored complexes, attributed to enhanced anchoring ability. | 3670 | 120 h | mdpi.comnih.gov |
| Aldehyde-functionalized Ir complex | tetraethyl [2,2′-bipyridine]-4,4′-diylbis(phosphonate) | Showed high efficiency and stability in purely aqueous solution. | 5809 | 280 h | mdpi.com |
Supramolecular Chemistry and Self-Assembled Systems
The robust photophysical properties and structural versatility of Iridium(III) complexes make them excellent building blocks for the construction of functional supramolecular architectures. publish.csiro.auresearchgate.net These self-assembled systems are created through non-covalent interactions, such as coordination bonds, hydrogen bonding, and π-π stacking, to form highly ordered structures like coordination polymers, metal-organic frameworks (MOFs), and discrete cages or macrocycles. publish.csiro.auresearchgate.netresearchgate.net
Coordination-driven self-assembly is a prominent strategy where Iridium(III) complexes act as nodes or linkers. researchgate.netnih.gov For example, half-sandwich Iridium(III) organometallic units can serve as corners in the assembly of 2D or 3D structures with rectangular, prismatic, or cage-like morphologies. researchgate.net Similarly, cyclometalated Iridium(III) complexes have been used with linear aryldiisocyanide bridging ligands to facilitate the [4 + 4] self-assembly of M₄L₄ molecular squares. nih.gov The resulting coordination cages exhibit desirable photophysical properties, with the emission color often determined by the cyclometalating ligand on the iridium node. nih.gov
Metal-organic frameworks (MOFs) are another important class of materials where Iridium(III) complexes are incorporated as luminescent linkers. publish.csiro.au Both homoleptic [Ir(C^N)₃] and heteroleptic [Ir(C^N)₂(N^N)]⁺ complexes can act as metalloligands, connecting to other metal ions through donor groups like pyridines or carboxylates to build the framework. publish.csiro.au The luminescence of the resulting MOF can be tuned by changing the cyclometalating ligand of the iridium linker. publish.csiro.au
Beyond rigid frameworks, Iridium(III) complexes are components in "soft" materials such as gels, liquid crystals, and colloids. researchgate.net They can also form dynamic supramolecular systems. For instance, cyclometalated Ir(III) complexes have been assembled with zinc tetraphenylporphyrin (B126558) (ZnTPP) through non-covalent interactions between pyridine (B92270) moieties on the iridium complex and the zinc center of the porphyrin. rsc.org These assemblies have been comprehensively characterized, revealing the nature of the electronic interactions and energy transfer processes between the iridium and porphyrin components. rsc.org The dynamic formation of these self-assemblies allows for the creation of sophisticated architectures where the thermodynamic product is favored. frontiersin.org
Table 2: Examples of Self-Assembled Systems Based on Iridium(III) Complexes
| System Type | Iridium(III) Component | Assembly Strategy | Resulting Architecture | Reference |
|---|---|---|---|---|
| Metal-Organic Framework (MOF) | Heteroleptic [Ir(C^N)₂(N^N)]⁺ metalloligand | Coordination to Ca(II) ions | 3D supramolecular framework | publish.csiro.au |
| Molecular Square | [Ir(C^N)₂]⁺ nodes (e.g., C^N = ppy, bt, piq) | Coordination-driven self-assembly with linear aryldiisocyanide linkers | [Ir(C^N)₂(μ-BL)]₄⁴⁺ coordination cage | nih.gov |
| Dynamic Assembly | [Ir(C^N)₂(qpy)]PF₆ | Non-covalent interaction with Zinc Tetraphenylporphyrin (ZnTPP) | Iridium-porphyrin dyad | rsc.org |
| Supramolecular Cage | Dinuclear Ir(III) complexes of a bis(dipyrrin) ligand | Self-assembly with planar tripodal ligands | Trigonal prismatic cage | frontiersin.org |
Advanced Materials with Tunable Luminescence and Catalytic Functions
Iridium(III) complexes are at the forefront of advanced materials research due to their remarkable and highly tunable photophysical and catalytic properties. researchgate.net Their utility spans from light-emitting applications to sophisticated catalytic transformations. researchgate.netsamaterials.com
The luminescence of Iridium(III) complexes is one of their most celebrated features. researchgate.net These complexes exhibit strong phosphorescence with high quantum yields and wide color tunability from the blue to the red region of the visible spectrum. soton.ac.ukresearchgate.net This tunability is achieved through the rational design of the cyclometalating (C^N) and ancillary (N^N) ligands. soton.ac.ukacs.orgacs.org The electronic properties of the ligands directly influence the energy of the frontier molecular orbitals, thereby controlling the emission energy. soton.ac.ukacs.org For example, in a series of complexes with the structure Ir(N^C^N)(N^C)Cl, modifying substituents on the terdentate N^C^N ligand and varying the bidentate N^C ligand allows for systematic tuning of the emission from green to orange-red. acs.org This precise control over emission color has been exploited in the development of organic light-emitting diodes (OLEDs) and stimuli-responsive luminescent materials. samaterials.comacs.orgrsc.orgscispace.com For instance, ion-paired Iridium(III) complexes have been designed to create electrochromic luminescent materials, where the application of a voltage induces a reversible change in the emission color, making them suitable for electrochromic switches. rsc.orgscispace.com
In addition to their luminescent properties, Iridium(III) complexes are versatile catalysts for a wide range of chemical reactions. researchgate.net They are employed as catalysts in hydrogenation and oxidation reactions and are particularly prominent in the field of photoredox catalysis. researchgate.netsamaterials.comrsc.org In photoredox catalysis, the Iridium(III) complex absorbs visible light to reach an excited state that can engage in single-electron transfer with organic substrates, enabling a variety of transformations such as C-C bond formation and cycloadditions. rsc.orgrsc.org Researchers have developed highly stable bis(N-heterocyclic carbene) Iridium(III) complexes that act as potent photocatalysts for visible-light-driven radical cyclizations and CO₂ reduction. rsc.org To address challenges of catalyst cost and recyclability, Iridium(III) complexes have been incorporated as pendant groups on polymers. rsc.org These polymer-supported catalysts mimic the high performance of their small-molecule counterparts but can be easily recovered and reused for multiple cycles. rsc.org Furthermore, Iridium(III) aquo complexes have been shown to be efficient and tunable catalysts for the homogeneous oxidation of water, a critical reaction for water splitting technologies. researchgate.net
Table 3: Tunable Luminescence in Iridium(III) Complexes
| Complex Family/Type | Ligand Modification Strategy | Emission Color Range | Application | Reference |
|---|---|---|---|---|
| [Ir(N^C^N)(N^C)Cl] | Varying substituents (CH₃, F, CF₃) on N^C^N ligand and choice of N^C ligand | Green to Orange-Red | OLEDs | acs.org |
| Ion-Paired Ir(III) Complexes (IP1-IP6) | Pairing cationic and anionic Ir(III) complexes | Tunable, including white emission. Reversible color change (e.g., yellow to red/green) with voltage. | Light-emitting devices, electrochromic switches | rsc.orgscispace.com |
| [Ir(piq)₂(N^N)]⁺ | Changing the conjugated length of the N^N ancillary ligand | Orange-Red to Deep Red (586 nm to 732 nm) | Fundamental photophysical studies | acs.org |
| [Ir(C^N)₂(bipy)]⁺ | Polysubstitution (F, CH₃) on 2-phenylquinoxaline (B188063) C^N ligand | Yellow-Orange-Red (579 nm to 655 nm) | Luminescent materials | soton.ac.uk |
Future Research Directions and Outlook
Development of Next-Generation Iridium(III) Catalysts
The development of more efficient, selective, and robust iridium(III) catalysts is a primary focus of ongoing research. These efforts are concentrated on several key applications, including photocatalysis and electrocatalysis, with a strong emphasis on sustainable chemical transformations.
Researchers are actively designing novel iridium(III) complexes for a variety of catalytic reactions. acs.org A significant area of interest is the development of catalysts for proton exchange membrane water electrolysis (PEMWE), a critical technology for green hydrogen production. chinesechemsoc.orgacs.org The goal is to reduce the amount of iridium needed at the anode while maintaining high catalytic activity and durability, which is crucial for the large-scale implementation of this technology. chinesechemsoc.orgacs.org Another key area is the development of iridium-based electrocatalysts for the hydrogen oxidation reaction (HOR) in alkaline exchange membrane fuel cells (AEMFCs). rsc.org These catalysts are seen as a promising alternative to platinum-based systems due to their suitable adsorption energies for hydrogen and hydroxyl, as well as their superior tolerance to carbon monoxide. rsc.org
Future work will likely focus on several strategies to enhance catalyst performance. These include manipulating the electronic structure and coordination environments through alloying effects, interface engineering, lattice strain, and phase engineering. rsc.org Additionally, the design of multifunctional catalysts that can operate under diverse energy inputs such as light, heat, or electricity is a growing trend. researchgate.net For instance, tetradentate PNNP-ligated iridium complexes have shown remarkable versatility as multifunctional catalysts for CO2 reduction across photochemical, thermal, and electrochemical systems. researchgate.net The development of catalysts with electron-deficient cyclopentadienyl (B1206354) ligands is also a promising direction for enabling challenging C-H amidation reactions. researchgate.net
Engineering of Iridium(III) Complexes for Specific Photonic Applications
The exceptional photophysical properties of iridium(III) complexes make them highly desirable for a wide range of photonic and optoelectronic applications. researchgate.netwiley-vch.de Future research in this area is centered on the precise engineering of these complexes to tailor their properties for specific functions, such as in organic light-emitting diodes (OLEDs), bioimaging, and sensing. researchgate.netwiley-vch.de
A key strategy for tuning the properties of iridium(III) complexes is the careful selection and modification of their ligands. acs.orgnih.gov By altering the cyclometalating and ancillary ligands, researchers can finely control the nature and energy of the lowest electronic excited state. acs.org This allows for the development of complexes with specific emission colors, quantum yields, and excited-state lifetimes. acs.orgnih.gov For example, new strategies are being developed to create blue-green emitters for optoelectronic devices and to optimize the electrochemical and excited-state properties for photoredox catalysis. acs.org The introduction of isocyanoborato ligands has been shown to yield luminophores with unusually high triplet energies, enabling challenging photochemical reactions and deep-ultraviolet upconversion. acs.org
Future research will continue to explore novel ligand designs to push the boundaries of what is possible with iridium(III) photonics. This includes the development of near-infrared (NIR) emitting complexes for deep-tissue imaging and therapy, as well as the creation of water-soluble complexes for applications in aqueous environments, such as electrochemiluminescence (ECL)-based bioassays. researcher.lifemdpi.com The synthesis of complexes with strong visible light absorption is also a priority for applications in photocatalytic CO2 reduction. nih.gov
Integration of Iridium(III) Chemistry in Multifunctional Systems
A burgeoning area of research is the incorporation of iridium(III) complexes into multifunctional systems, where they can perform multiple roles or respond to external stimuli. This approach opens up possibilities for creating advanced materials with switchable properties and combined functionalities.
One exciting direction is the development of stimuli-responsive iridium(III) complexes. For example, a cyclometalated iridium(III) complex based on a bulky 1,2-diphenylphenanthroimidazole ligand has been shown to exhibit thermo- and vapochromism, as well as switchable catalytic activity. acs.org This complex can change its molecular geometry in response to temperature and solvent variations, leading to changes in its color and catalytic performance. acs.org Such systems could find applications in sensing, smart materials, and controlled catalysis.
Another area of focus is the design of multifunctional probes for biological applications. Researchers have developed phosphorescent iridium(III) complexes that can be used for specific nucleus staining and for monitoring intranuclear oxygen levels. rsc.org This dual functionality allows for simultaneous imaging and sensing within living cells. rsc.org Future work in this area will likely involve the development of more sophisticated multifunctional systems that can integrate diagnosis and therapy, for instance, by combining imaging capabilities with photodynamic therapy. mdpi.com The development of iridium complexes with dual catalytic functions, capable of promoting both traditional organometallic catalysis and photocatalysis, is also a promising avenue of research. acs.org
Theoretical Prediction and High-Throughput Screening of Iridium(III) Compounds
The discovery and optimization of new iridium(III) compounds can be a time-consuming and resource-intensive process. To accelerate this process, researchers are increasingly turning to theoretical prediction and high-throughput screening methods.
Computational modeling, particularly using time-dependent density functional theory (TD-DFT), is a powerful tool for predicting the excited-state properties of iridium(III) complexes. mit.eduuit.no These methods can be used to estimate emission energies, lifetimes, and quantum yields, providing valuable insights for the design of new phosphors for OLEDs and other applications. mit.eduresearchgate.net While TD-DFT can be computationally expensive, researchers are developing more cost-effective protocols and leveraging machine learning (ML) to improve predictive accuracy and speed. mit.eduuit.no
High-throughput screening (HTS) offers a complementary experimental approach for rapidly evaluating large libraries of iridium(III) complexes. researchgate.netnsf.gov For example, an optical screening method has been developed to assess the photocatalytic activity of a structurally diverse library of 1152 cationic iridium(III) complexes. researchgate.netnsf.govfigshare.com This method utilizes the colorimetric changes of an indicator dye to monitor the reaction rate, allowing for the rapid identification of highly active catalysts. researchgate.netnsf.gov The data generated from HTS can then be used to train ML models and extract structure-activity relationships, further accelerating the discovery process. researchgate.netfigshare.com Future research will likely see a greater integration of theoretical prediction, HTS, and data science to create a closed-loop discovery pipeline for novel iridium(III) compounds. researchgate.netchemrxiv.org
Exploration of Novel Reaction Pathways and Mechanisms
A fundamental understanding of the reaction pathways and mechanisms underlying iridium(III)-catalyzed transformations is crucial for the development of new and improved catalytic systems. Researchers are actively investigating the intricate steps involved in these reactions, from oxidative addition and reductive elimination to more complex photoredox cycles. numberanalytics.comnumberanalytics.com
One area of intense investigation is C-H activation and functionalization. numberanalytics.comnih.gov Iridium catalysts have shown great promise in this area, enabling the direct conversion of C-H bonds into more valuable functional groups. numberanalytics.comnumberanalytics.com DFT calculations have been employed to elucidate the mechanisms of these reactions, revealing that the concerted metalation-deprotonation (CMD) pathway is often operative. nih.gov Understanding these mechanisms allows for the rational design of catalysts with improved regioselectivity and efficiency. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for generating stable Iridium(3+) complexes, and how do ligand choices influence their stability?
- Methodological Answer : Iridium(3+) complexes are typically synthesized via cyclometalation or ligand substitution reactions. For cyclometalation, a common approach involves reacting IrCl₃·nH₂O with cyclometalating ligands (e.g., 2-phenylpyridine) under reflux in a 2-ethoxyethanol/water mixture. Ligand choice directly impacts stability: electron-donating groups enhance kinetic inertness, while π-accepting ligands improve photophysical properties. Purification via column chromatography or recrystallization is critical to isolate pure products .
- Key Techniques : Monitor reaction progress using UV-Vis spectroscopy; confirm purity via NMR and high-resolution mass spectrometry (HRMS).
Q. How can researchers effectively characterize the electronic structure of Iridium(3+) complexes using spectroscopic methods?
- Methodological Answer : UV-Vis absorption and photoluminescence spectroscopy are foundational for probing electronic transitions. For example, MLCT (metal-to-ligand charge transfer) bands in Ir(3+) complexes appear in the 400–550 nm range. Complement with cyclic voltammetry to determine redox potentials (e.g., E₁/₂ for Ir³⁺/Ir⁴⁺ couples) and correlate with DFT calculations for orbital energy alignment .
- Validation : Cross-reference experimental data with computational models (e.g., TD-DFT) to validate assignments of electronic transitions .
Advanced Research Questions
Q. How can contradictory literature data on the luminescence quantum yields of Ir(3+) complexes be resolved?
- Methodological Answer : Contradictions often arise from variations in experimental conditions (e.g., solvent polarity, oxygen content). Standardize measurements by:
- Using degassed solvents to minimize oxygen quenching.
- Calibrating equipment with reference dyes (e.g., quinine sulfate).
- Reporting excitation wavelengths and integrating sphere parameters.
Replicate studies under identical conditions and perform meta-analyses to identify systematic errors .
Q. What strategies optimize ligand design to achieve narrow-band emission in blue-emitting Ir(3+) complexes for OLEDs?
- Methodological Answer : Narrow-band emission requires minimizing vibronic coupling. Strategies include:
- Incorporating rigid, π-conjugated ligands (e.g., imidazo[4,5-b]pyrazine) to restrict molecular vibrations.
- Tuning ligand substituents to destabilize triplet excited states (e.g., electron-withdrawing groups on cyclometalating ligands).
Validate via temperature-dependent lifetime measurements and X-ray crystallography to assess rigidity .
Q. How can computational methods guide the prediction of Ir(3+) complex reactivity in catalytic applications?
- Methodological Answer : Combine DFT calculations (e.g., B3LYP/def2-TZVP) with mechanistic studies:
- Calculate activation energies for oxidative addition/reductive elimination steps.
- Simulate solvent effects using COSMO-RS.
Validate predictions via kinetic isotope effects (KIEs) and substituent Hammett plots .
Methodological Best Practices
- Literature Review : Prioritize primary sources from ACS, RSC, or Wiley journals. Use tools like SciFinder to track citations of foundational papers (e.g., Thompson et al. on Ir(3+) photophysics) .
- Experimental Design : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing hypotheses. For Ir(3+) studies, pre-screen ligands for synthetic accessibility using retrosynthetic analysis .
- Data Presentation : Follow IMRAD structure: Report crystal data (CCDC numbers), emission spectra with baseline corrections, and statistical error margins (e.g., ±σ for lifetime measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
